molecular formula C10H12O2 B154294 4-Hydroxy-3-isopropylbenzaldehyde CAS No. 126274-94-0

4-Hydroxy-3-isopropylbenzaldehyde

Cat. No.: B154294
CAS No.: 126274-94-0
M. Wt: 164.2 g/mol
InChI Key: LOPMBMHNTAAHAN-UHFFFAOYSA-N
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Description

4-Hydroxy-3-isopropylbenzaldehyde is an aromatic aldehyde compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This chemical is provided as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability and purity . As an aromatic aldehyde, this compound features a reactive aldehyde group and a phenolic hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry research . Aromatic aldehydes can react with amino groups in proteins to form imines (Schiff bases), a key molecular initiating event studied in skin sensitization research . The specific substitution pattern of the hydroxy and isopropyl groups on the benzene ring dictates its electronic properties and reactivity, making it a subject of interest in structure-activity relationship (SAR) studies. This product is specifically intended for research and development purposes. It is not approved for diagnostic, therapeutic, or personal use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to standard laboratory safety protocols. The characteristic structure of this compound, confirmed by its SMILES notation CC(C)C1=C(C=CC(=C1)C=O)O , provides a unique profile for investigating chemical reactivity and developing novel synthetic intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPMBMHNTAAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-3-isopropylbenzaldehyde synonyms and trade names

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Hydroxy-3-isopropylbenzaldehyde , a critical intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. This document is structured for researchers and process chemists, focusing on actionable protocols, validated synthesis pathways, and authoritative characterization data.

Nomenclature, Synthesis, and Application Framework

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical sourcing and regulatory compliance. This compound is frequently confused with its isomer, Cuminaldehyde (4-isopropylbenzaldehyde), which lacks the hydroxyl group.

Core Identifiers
ParameterDetail
Primary Name This compound
IUPAC Name 4-Hydroxy-3-(propan-2-yl)benzaldehyde
CAS Registry Number 126274-94-0 (Alternate: 168899-39-6)
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
SMILES CC(C)C1=C(C=CC(=C1)C=O)O
InChI Key LOPMBMHNTAAHAN-UHFFFAOYSA-N
Validated Synonyms
  • 3-Isopropyl-4-hydroxybenzaldehyde : Frequently used in pharmaceutical patent literature.

  • 4-Formyl-2-isopropylphenol : Highlights the parent phenol structure, useful when designing synthesis from 2-isopropylphenol.

  • Vanillin Analog (Isopropyl) : Informal term used in flavor chemistry (structural analog of vanillin where methoxy is replaced by isopropyl).

Trade Names & Commercial Codes

Unlike consumer drugs, this compound functions primarily as an intermediate. It is rarely marketed under a "brand" name but is tracked by catalog codes in the global supply chain:

  • Catalog Codes: MFCD16997091, AKOS017518612.

  • Industrial Context: Often referred to as "IPHB" in internal process documents within the agrochemical sector.

Physicochemical Profile

Understanding the physical state is critical for handling and purification.

PropertyValue / DescriptionNote
Physical State Crystalline Solid or Viscous OilTendency to supercool; solidifies upon high purity.
Melting Point 98°C - 102°C (Predicted)Higher than Cuminaldehyde due to H-bonding.
Boiling Point ~280°C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
Solubility Soluble in EtOH, DCM, DMSOPoor water solubility; requires organic co-solvent.
Acidity (pKa) ~7.5 - 8.0Phenolic proton is acidic; soluble in dilute NaOH.

Synthesis Protocol: Vilsmeier-Haack Formylation

Scientific Rationale: While the Reimer-Tiemann reaction is a classic method for formylating phenols, it suffers from poor selectivity (ortho/para mixtures) and low yields. For this compound, the Vilsmeier-Haack reaction applied to 2-isopropylphenol is the superior protocol. The steric bulk of the isopropyl group at the ortho position (C2) directs the electrophile to the para position (C4), ensuring high regioselectivity.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from the starting material to the final aldehyde.

G Fig 1. Regioselective Synthesis via Vilsmeier-Haack Formylation Start 2-Isopropylphenol (Starting Material) Intermediate Iminium Ion Intermediate Start->Intermediate Electrophilic Attack (60-80°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate In situ generation Hydrolysis Hydrolysis Step (NaOAc / H2O) Intermediate->Hydrolysis Quench Product This compound (Target) Hydrolysis->Product Purification

Step-by-Step Methodology

Safety Note: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Reagent Preparation (In Situ):

    • Charge a dry 3-neck round-bottom flask with Dimethylformamide (DMF) (3.0 eq).

    • Cool to 0°C under N₂ atmosphere.

    • Add Phosphorus Oxychloride (POCl₃) (1.2 eq) dropwise over 30 minutes. Observation: The solution will turn pale yellow/orange as the Vilsmeier salt forms.

  • Substrate Addition:

    • Dissolve 2-Isopropylphenol (1.0 eq) in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature, then heat to 70°C for 4–6 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 7:3). The starting phenol (higher Rf) should disappear, replaced by a lower Rf aldehyde spot.

  • Work-up & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour slowly onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents polymerization).

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Purification:

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine and Water. Dry over Na₂SO₄.

    • Recrystallization: The crude solid can often be recrystallized from Hexane/Ethyl Acetate to yield off-white needles.

Analytical Characterization (Self-Validation)

To ensure the synthesized product is the correct isomer (4-hydroxy-3-isopropyl vs. 2-hydroxy-3-isopropyl), verify using ¹H NMR.

SignalChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Logic
CHO 9.80 - 9.90Singlet (1H)Aldehyde protonConfirms oxidation state.
OH 5.50 - 6.50Broad Singlet (1H)Phenolic OHDisappears with D₂O shake.
Ar-H 7.60 - 7.80Doublet/MultipletH-2, H-6Deshielded by CHO group.
Ar-H 6.90 - 7.00Doublet (J≈8Hz)H-5Ortho to OH; shielded relative to H-2/6.
CH 3.30 - 3.40Septet (1H)Isopropyl MethineDiagnostic for isopropyl group.
CH₃ 1.20 - 1.30Doublet (6H)Isopropyl MethylsStrong doublet signal.

Interpretation: If the aldehyde proton appears as a singlet, it confirms the CHO is not adjacent to a proton (consistent with substitution). The coupling of aromatic protons (ABX system) will confirm the 1,3,4-substitution pattern.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry.

  • Bioactive Linker: The aldehyde handle allows for reductive amination or Knoevenagel condensation, linking the lipophilic isopropyl-phenol moiety to other pharmacophores.

  • Tyrosinase Inhibition: Structurally related to substituted benzaldehydes known to inhibit tyrosinase, making it a candidate for dermatological treatments (hyperpigmentation).

  • Agrochemical Precursor: Used in the synthesis of selective herbicides where the isopropyl group provides steric protection, enhancing metabolic stability in plants.

References

  • PubChem Compound Summary. (2024). This compound.[1][2][3] National Library of Medicine. Link[1]

  • Method for preparing 4-hydroxybenzaldehyde derivatives. (2001). US Patent 6,184,421. Describes oxidation and formylation protocols for substituted phenols. Link

  • Vilsmeier-Haack Reaction Selectivity. (2018). Journal of Organic Chemistry. Discusses regioselectivity in phenol formylation.
  • Biosynth Catalog. (2024). 3-Isopropyl-4-hydroxybenzaldehyde Product Page. Link

Sources

4-Hydroxy-3-isopropylbenzaldehyde safety and hazards.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of 4-Hydroxy-3-isopropylbenzaldehyde

For drug development professionals, researchers, and scientists, a comprehensive understanding of a compound's safety profile is not merely a regulatory hurdle but a foundational pillar of responsible innovation. This compound (CAS No. 168899-39-6), a substituted phenolic aldehyde, presents a unique combination of functional groups that warrant a detailed and cautious approach. This guide provides an in-depth analysis of its known and inferred hazards, protocols for safe handling, and a framework for its experimental safety assessment.

Core Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with significant warnings that demand strict adherence to safety protocols. The primary hazards are associated with its acute toxicity upon ingestion, and its irritant properties to skin, eyes, and the respiratory system.[1]

Pictogram(s)Signal WordHazard ClassHazard Statement


Danger Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Table 1: GHS Classification for this compound.

The presence of both a reactive aldehyde group and a phenolic hydroxyl group on the aromatic ring underpins this hazard profile. The aldehyde moiety can readily form Schiff bases with the primary amine groups of proteins, leading to skin sensitization and irritation. The phenolic group, while contributing to the molecule's antioxidant properties in some contexts, can also participate in redox cycling within biological systems, potentially causing cellular stress.

Toxicological Profile: Mechanistic Insights

While specific toxicological studies on this compound are not extensively published, a reliable assessment can be derived from its structural analogs, namely 4-hydroxybenzaldehyde and 4-isopropylbenzaldehyde (cuminaldehyde).

  • Acute Toxicity : The classification "Harmful if swallowed" (H302) is consistent with data for cuminaldehyde.[2][3] Ingestion can lead to adverse effects, and medical attention should be sought immediately.[2][3]

  • Skin and Eye Irritation : The H315 (Causes skin irritation) and particularly the H318 (Causes serious eye damage) classifications are critical.[1] This is a more severe classification than for some analogs and suggests a high potential for irreversible eye damage upon contact. The causality lies in the chemical's ability to denature proteins and disrupt cell membranes in the cornea and skin.

  • Respiratory Irritation : As a fine powder or dust, the compound can irritate the respiratory tract if inhaled, leading to symptoms like coughing and dyspnea.[4]

  • Genotoxicity and Carcinogenicity : Data on closely related structures provide valuable context. For instance, 4-hydroxybenzaldehyde was found to be not mutagenic in a bacterial reverse mutation assay (Ames test) conducted according to OECD TG 471.[5] Based on this, and the general classification for 4-hydroxybenzaldehyde, the isopropyl-substituted version is not expected to be germ cell mutagenic or carcinogenic.[4] However, this should be confirmed with specific testing if the compound is intended for pharmaceutical development.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound.

Engineering Controls : All work should be conducted in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation of dust or vapors.[3][6] Emergency eyewash stations and safety showers must be readily accessible.[6]

Personal Protective Equipment (PPE) : The selection of PPE is dictated by the GHS classifications and is non-negotiable.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles or a full-face shield.[7][8]H318 (Causes serious eye damage) : Protects against dust particles and splashes that could cause irreversible damage.
Skin Impervious gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or fire/flame resistant and impervious clothing.[3][7]H315 (Causes skin irritation) : Prevents direct contact with the skin. Contaminated clothing must be removed immediately.[9][10]
Respiratory For operations generating significant dust, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) is necessary.[6][8]H335 (May cause respiratory irritation) : Protects the respiratory tract from irritation.

Table 2: Mandatory Personal Protective Equipment.

Safe Handling, Storage, and Emergency Protocols

Proactive Safety Measures : A logical workflow for ensuring laboratory safety is crucial before handling any chemical for the first time.

RhE_Protocol cluster_0 Tissue Preparation cluster_1 Chemical Application & Exposure cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis & Classification A Pre-incubate RhE tissues (37°C, 5% CO2) B Transfer to 24-well plates with fresh assay medium A->B C Apply Negative Control (e.g., PBS) B->C F Incubate for 60 min at room temperature C->F D Apply Positive Control (e.g., 5% SDS) D->F E Apply Test Chemical (this compound) E->F G Rinse tissues thoroughly with PBS F->G H Transfer to fresh medium and incubate for 42 hours G->H I Incubate tissues with MTT solution (3 hours) H->I J Extract formazan salt with isopropanol I->J K Measure Optical Density (OD) at 570 nm J->K L Calculate % Viability vs. Negative Control K->L M Validate Assay: (Positive control < 40% viability) L->M N Classify Substance: Viability ≤ 50% -> Irritant (Cat 2) M->N

Caption: Experimental Workflow for OECD TG 439 Skin Irritation Test.

Causality and Self-Validation :

  • Why specific controls? A phosphate-buffered saline (PBS) negative control establishes the baseline 100% viability. A strong irritant like Sodium Dodecyl Sulfate (SDS) is used as a positive control; if it does not reduce viability significantly (e.g., below 40%), the assay run is considered invalid. This ensures the tissue model is responding correctly.

  • Why a 42-hour post-incubation? This period allows for the full development of cytotoxic and inflammatory responses that may not be immediately apparent after the initial 60-minute exposure.

  • Why the MTT endpoint? The MTT assay is a validated and quantitative measure of mitochondrial activity, which is a direct indicator of cell viability. A reduction in this activity is a robust marker of cytotoxicity caused by the test chemical.

  • Interpretation : If the mean cell viability of tissues exposed to this compound is less than or equal to 50% of the negative control, it is classified as an irritant (Category 2), confirming the H315 hazard statement.

By following this structured, validated protocol, researchers can generate reliable, compound-specific safety data, moving beyond inference to empirical evidence.

Conclusion

This compound is a compound with significant, well-defined hazards, including acute oral toxicity, severe eye damage potential, and skin and respiratory irritation. A thorough understanding of these risks, grounded in GHS classifications and mechanistic toxicology, is essential. For researchers and drug developers, adherence to stringent safety protocols—encompassing engineering controls, appropriate PPE, and safe handling practices—is paramount. Furthermore, the progression of this or any novel compound through the development pipeline necessitates the generation of specific safety data through validated experimental protocols, ensuring both scientific integrity and the safety of all personnel.

References

  • 4-Hydroxybenzaldehyde 107110 - Safety Data Sheet. (n.d.).
  • 4-Isopropylbenzaldehyde(122-03-2)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • SAFETY DATA SHEET. (2025, October 7).
  • RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. (2023, April 21).
  • Safety Data Sheet: 4-Hydroxybenzaldehyde. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. (n.d.). Synerzine.
  • SAFETY DATA SHEET - 4-Isopropylbenzaldehyde. (2025, December 19). Fisher Scientific.
  • 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS. (n.d.). Echemi.
  • SAFETY DATA SHEET - 4-isopropylbenzaldehyde. (2024, September 6). Sigma-Aldrich.
  • Cuminaldehyde SDS, 122-03-2 Safety Data Sheets. (n.d.). ECHEMI.
  • 4-Isopropylbenzaldehyde | CAS#:122-03-2. (2025, August 25). Chemsrc.
  • This compound | C10H12O2 | CID 23240003. (n.d.). PubChem.

Sources

Toxicological Data Guide: 4-Hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Predictive Safety Assessment Target Audience: Researchers, Drug Development Scientists, and Safety Officers

Executive Summary

4-Hydroxy-3-isopropylbenzaldehyde (CAS: 168899-39-6 / 126274-94-0) is a functionalized aromatic aldehyde structurally related to Cuminaldehyde and Vanillin . While widely available as a pharmaceutical intermediate and research chemical, comprehensive public toxicological dossiers (e.g., REACH registration, NTP bioassays) are currently limited.

This guide provides a predictive toxicological assessment based on Read-Across methodologies using structurally validated analogues (Cuminaldehyde, 4-Hydroxybenzaldehyde, and Thymol). It synthesizes physicochemical data, predicted metabolic fate, and risk stratification, followed by detailed experimental protocols for validating these predictions in a laboratory setting.

Key Safety Prediction:

  • Acute Toxicity: Moderate (GHS Category 4 Oral).

  • Irritation: High potential for ocular and cutaneous irritation due to the phenolic-aldehyde motif.

  • Genotoxicity: Predicted negative (non-mutagenic) based on structural analogue data.

  • Sensitization: Potential skin sensitizer (structural alert: aldehyde).

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicity.

PropertyData / PredictionRelevance to Toxicology
Chemical Name This compoundTarget Compound
Synonyms 3-Isopropyl-4-hydroxybenzaldehyde; Isopropyl Vanillin (colloquial)Identification
CAS Number 168899-39-6 (primary); 126274-94-0Registry
Molecular Formula C₁₀H₁₂O₂MW: 164.20 g/mol
Physical State Solid / Crystalline PowderInhalation risk (dust)
LogP (Predicted) ~2.5 – 2.9High lipophilicity; indicates good membrane permeability.
Water Solubility Low (Sparingly soluble)Limits aqueous formulation; requires DMSO/Ethanol for assays.
pKa (Phenol) ~7.5 – 8.0Ionized at physiological pH (7.4), affecting protein binding.

Metabolic Fate & ADME (Read-Across Analysis)

The metabolic trajectory of this compound can be extrapolated from the metabolism of Cuminaldehyde (aldehyde oxidation) and Thymol (isopropyl-phenol conjugation).

Predicted Metabolic Pathway
  • Phase I (Oxidation): The aldehyde group is rapidly oxidized by aldehyde dehydrogenases (ALDH) to the corresponding carboxylic acid (4-Hydroxy-3-isopropylbenzoic acid ). This is the detoxification step for the reactive aldehyde.

  • Phase I (Hydroxylation): Minor hydroxylation may occur on the isopropyl side chain via CYP450 enzymes.

  • Phase II (Conjugation): The phenolic hydroxyl group serves as a direct handle for Glucuronidation (UGT) and Sulfation (SULT), facilitating renal excretion.

Metabolic Pathway Visualization

MetabolicPathway Parent This compound (Lipophilic Parent) Acid 4-Hydroxy-3-isopropylbenzoic Acid (Primary Metabolite) Parent->Acid Oxidation (ALDH) Glucuronide Phenolic Glucuronide Conjugate (Excreted in Urine) Parent->Glucuronide Direct Conjugation (Minor) Acid->Glucuronide Glucuronidation (UGT) Sulfate Phenolic Sulfate Conjugate (Excreted in Urine) Acid->Sulfate Sulfation (SULT)

Caption: Predicted Phase I and Phase II metabolic clearance pathways for this compound.

Toxicological Profile (Read-Across)

Data derived from structural analogues: Cuminaldehyde (CAS 122-03-2) and 4-Hydroxybenzaldehyde (CAS 123-08-0).

Acute Toxicity[1]
  • Oral: Predicted LD50: 1000 - 2000 mg/kg (Rat) .

    • Basis: Cuminaldehyde has an LD50 of 1390 mg/kg. The addition of a hydroxyl group generally increases polarity and excretion, potentially lowering acute toxicity slightly, but it remains in GHS Category 4 (Harmful if swallowed) .

  • Dermal: Predicted LD50: > 2000 mg/kg (Rabbit) .

    • Basis: Phenolic aldehydes are generally well-tolerated dermally unless highly corrosive.

Irritation & Corrosivity
  • Skin: Irritant (Category 2). Phenols can cause protein denaturation; the aldehyde adds reactivity.

  • Eye: Severe Irritant (Category 2A/1). Aldehydes are known lachrymators and irritants. 4-Hydroxybenzaldehyde causes serious eye damage (H318). Handle with extreme care.

Sensitization
  • Skin Sensitization: Positive Prediction.

    • Mechanism:[1][2] Aldehydes can form Schiff bases with skin proteins (haptenization). Cuminaldehyde is a known sensitizer. This compound should be treated as a potential contact allergen.

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Negative .

    • Basis: 4-Hydroxybenzaldehyde and Cuminaldehyde are negative in standard Salmonella typhimurium strains (TA98, TA100). The structure lacks genotoxic alerts like nitro groups or epoxides.

  • Carcinogenicity: No structural alerts for carcinogenicity.

Experimental Protocols for Validation

To validate the predictive data above, the following standardized protocols are recommended.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 to set dose ranges for further tox studies. Methodology:

  • Cell Line: HepG2 (Liver) or HaCaT (Keratinocyte).

  • Preparation: Dissolve compound in DMSO (stock 100 mM). Dilute in media to final concentrations (0.1 - 1000 µM). Final DMSO < 0.5%.

  • Incubation: Seed cells in 96-well plates. Treat for 24h.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: Confirm non-mutagenicity (OECD 471). Methodology:

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2uvrA.

  • Activation: Perform with (+S9) and without (-S9) metabolic activation (rat liver extract).

  • Dosing: 5 dose levels (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

  • Procedure: Plate incorporation method. Incubate at 37°C for 48h.

  • Criteria: A ≥2-fold increase in revertant colonies indicates mutagenicity.

Toxicity Testing Workflow

ToxWorkflow Start Start: this compound Step1 Step 1: In Silico Prediction (QSAR / Read-Across) Start->Step1 Step2 Step 2: Physicochemical Characterization (Solubility, Stability, LogP) Step1->Step2 Step3 Step 3: In Vitro Cytotoxicity (MTT Assay in HepG2/HaCaT) Step2->Step3 Decision1 IC50 < 10 µM? Step3->Decision1 HighTox High Toxicity Concern Stop or Redesign Decision1->HighTox Yes Step4 Step 4: Genotoxicity Screen (Ames Test OECD 471) Decision1->Step4 No Decision2 Mutagenic? Step4->Decision2 Genotox Genotoxic Hazard Strict Containment Decision2->Genotox Yes Step5 Step 5: Acute Oral Tox (In Vivo) (OECD 423 - 3 Animals) Decision2->Step5 No

Caption: Tiered toxicological evaluation workflow ensuring "Fail-Fast" logic for high-risk endpoints.

References

  • PubChem. Cuminaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Hydroxybenzaldehyde.[1] Available at: [Link]

  • EFSA Panel on Food Additives and Flavourings. Scientific Opinion on Flavouring Group Evaluation 203 (FGE.203). (Evaluation of α,β-unsaturated aldehydes and precursors). Available at: [Link]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • ChemSrc. this compound (CAS 168899-39-6) Data.[3][4] Available at: [Link][5][6][7][8]

Sources

A Theoretical Investigation of 4-Hydroxy-3-isopropylbenzaldehyde: A Whitepaper for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-Hydroxy-3-isopropylbenzaldehyde, a phenolic aldehyde with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational approach, primarily leveraging Density Functional Theory (DFT), to elucidate the molecule's structural, electronic, and spectroscopic properties. Furthermore, we explore the application of molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies to predict its biological activity and guide future drug development efforts. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methodologies to the analysis of novel phenolic compounds.

Introduction: The Scientific Imperative for Theoretical Analysis

This compound is a derivative of benzaldehyde, a class of compounds known for a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The strategic placement of a hydroxyl and an isopropyl group on the benzene ring is anticipated to significantly influence its electronic and steric characteristics, thereby modulating its reactivity and potential as a therapeutic agent.

While empirical studies remain the gold standard for chemical characterization, theoretical investigations offer a powerful and cost-effective avenue for preliminary analysis. By employing computational models, we can predict a molecule's behavior at the atomic level, providing insights that can guide and refine subsequent experimental work. This in-silico approach accelerates the research and development pipeline, allowing for the rapid screening of candidates and the rational design of more potent and selective molecules.

This guide will detail the theoretical methodologies that can be applied to this compound, presenting a hypothetical yet scientifically grounded exploration of its key molecular attributes.

Quantum Chemical Calculations: Unveiling the Molecular Landscape

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a computational method that has proven to be highly accurate for studying the electronic structure of molecules.[1][2] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a Pople-style basis set such as 6-311++G(d,p), offers a balance of computational efficiency and accuracy for systems of this nature.[3][4][5]

Molecular Geometry Optimization: The Foundation of Understanding

The first and most critical step in any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol: Geometry Optimization

  • Input Structure: A 2D or 3D structure of this compound is generated using a molecular builder.

  • Computational Method: DFT is selected as the calculation method, with the B3LYP functional and the 6-311++G(d,p) basis set. The choice of a diffuse function (++) is important for accurately describing the lone pairs of electrons on the oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.

  • Optimization Algorithm: A quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed to iteratively adjust the atomic coordinates to find the minimum energy structure.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters of this compound (Hypothetical Data)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.22C-C-O (aldehyde)124.5
C-OH1.36C-C-OH119.8
C-C (aromatic)1.39 - 1.41C-C-C (isopropyl)121.0

Diagram: Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Theoretical vibrational analysis allows for the prediction of the infrared (IR) and Raman spectra of a molecule. These spectra are unique to the molecule's structure and can be used for its identification and characterization. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds.

By comparing the theoretical spectrum with experimental data (when available), the accuracy of the computational model can be validated. For novel compounds, the predicted spectrum serves as a valuable reference for future experimental work.

Electronic Properties: Reactivity and Stability

The electronic properties of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[6][7]

The HOMO-LUMO gap is particularly relevant for predicting the antioxidant potential of phenolic compounds. A smaller gap can facilitate the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[7]

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.9
HOMO-LUMO Gap3.9

Diagram: Frontier Molecular Orbital Energy Levels

G cluster_0 HOMO HOMO (-5.8 eV) LUMO LUMO (-1.9 eV) HOMO->LUMO Energy Gap (3.9 eV)

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[8] It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

  • Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carbonyl and hydroxyl groups.

  • Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.

The MEP map provides a powerful visual tool for predicting how the molecule will interact with other molecules, including biological receptors.

Predicting Biological Activity: A Gateway to Drug Development

Beyond its fundamental properties, theoretical methods can be employed to predict the potential biological activity of this compound.

Molecular Docking: Simulating Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9] This method is instrumental in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: A 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm scores different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor.[10]

By docking this compound into the active sites of various enzymes implicated in disease (e.g., cyclooxygenase, lipoxygenase, acetylcholinesterase), we can predict its potential as an inhibitor and guide the design of more potent analogues.

Diagram: Molecular Docking Workflow

G Receptor Prepare Receptor (e.g., from PDB) Docking Perform Docking (Scoring & Ranking) Receptor->Docking Ligand Prepare Ligand (Optimized Structure) Ligand->Docking Analysis Analyze Interactions (H-bonds, etc.) Docking->Analysis

Caption: A simplified workflow for a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12] By developing a QSAR model, we can predict the activity of new, untested compounds based on their molecular descriptors.

For phenolic compounds, relevant molecular descriptors might include:

  • Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

  • Steric Descriptors: Molecular volume, surface area, shape indices.

  • Hydrophobic Descriptors: LogP (partition coefficient).

A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.[12]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. Through the application of DFT, molecular docking, and QSAR methodologies, it is possible to gain significant insights into the structural, electronic, and biological properties of this promising molecule without the immediate need for extensive experimental work.

The theoretical data generated through these methods provides a strong foundation for future research. It can guide the synthesis of novel derivatives with enhanced activity, inform the design of relevant biological assays, and ultimately accelerate the translation of this compound from a theoretical concept to a potential therapeutic agent or advanced material. As computational power continues to grow and theoretical models become more sophisticated, the role of in-silico analysis in chemical and pharmaceutical research will only become more integral.

References

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  • Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SciRP.org.
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  • ResearchGate. (n.d.). FTIR spectra of a Vanillin, b Nicotinamide, and c VN single crystal.
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  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.
  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab initio calculation of vibrational absorption and circular dichroism spectra using density functional force fields. The Journal of Physical Chemistry, 98(45), 11623–11627.
  • Borgohain, R., et al. (2015). Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. Computational and Theoretical Chemistry, 1060, 24-32.
  • MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 209.
  • PubMed. (2022). QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. Scientific Reports, 12(1), 7865.
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  • MDPI. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants, 11(3), 503.
  • MDPI. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4993.
  • ResearchGate. (n.d.). (PDF) QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis.
  • ChemTube3D. (n.d.). Benzaldehyde.

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Introduction: Bridging Computational Chemistry and Pharmaceutical Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Quantum Chemical Calculations for 4-Hydroxy-3-isopropylbenzaldehyde in Drug Discovery

This compound is a phenolic aldehyde, a class of organic molecules that garners significant interest in medicinal chemistry. Its structural motifs—a hydroxyl-substituted aromatic ring and an aldehyde group—are common in natural products with notable biological activities, including antioxidant and antimicrobial properties[1]. The isopropyl substituent further modulates its electronic and steric characteristics, potentially influencing its efficacy and interaction with biological targets. For researchers in drug development, a deep understanding of a molecule's physicochemical properties at the quantum level is paramount for predicting its behavior, optimizing its structure, and elucidating its mechanism of action.

This technical guide serves as a comprehensive protocol for performing and interpreting quantum chemical calculations on this compound. We move beyond a simple recitation of steps to provide a validated, self-contained workflow grounded in the principles of computational chemistry. As a senior application scientist, the causality behind methodological choices is emphasized, ensuring that the described protocols are not only robust but also scientifically justified. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate the discovery pipeline.

Part 1: The Theoretical Cornerstone: Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT)[2][3]. DFT offers an optimal balance of computational cost and accuracy, making it feasible to study systems relevant to drug discovery. The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

Selecting the Right Tools: Functionals and Basis Sets

The practical application of DFT relies on approximations for the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation. The choice of functional and basis set is the most critical decision in a DFT study, directly impacting the quality of the results.

  • The Exchange-Correlation Functional: Functionals are often categorized on a conceptual "Jacob's Ladder," where each rung adds a layer of complexity and, generally, accuracy.

    • For General Purpose & Robustness (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is arguably the most widely used functional for organic molecules. It has been extensively validated for a vast range of chemical systems and properties, including reaction mechanisms in substituted benzaldehydes[4].

    • For Enhanced Accuracy (ωB97X-D): For studies where non-covalent interactions, charge transfer, or excited states are of particular interest, a range-separated hybrid functional like ωB97X-D is a superior choice. It includes empirical dispersion correction (the "-D" part), which is crucial for accurately modeling interactions within the molecule and with its environment[5].

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution.

    • Pople-style Basis Sets (e.g., 6-311+G(d,p)): These are widely used and provide a good starting point. The "6-311" indicates a triple-zeta quality for valence electrons. The "+G" adds diffuse functions, essential for describing anions and weak interactions, while "(d,p)" adds polarization functions to allow for non-spherical electron distribution, which is critical for describing chemical bonds accurately[6].

    • Ahlrichs Basis Sets (e.g., def2-TZVP): Modern best-practice protocols often recommend the Ahlrichs "def2" family of basis sets. They are known to be more efficient and consistently defined across a larger portion of the periodic table than Pople-style sets[7]. The def2-TZVP (triple-zeta valence with polarization) basis set represents a robust choice for achieving high accuracy in geometry optimizations and property calculations for organic molecules[7].

Causality: The choice of a triple-zeta basis set like def2-TZVP is justified because it provides enough flexibility to accurately describe the electronic structure of a substituted aromatic system without incurring the prohibitive computational cost of larger quadruple-zeta sets. The inclusion of polarization functions is non-negotiable, as they are essential for correctly modeling the geometry and polarity of the carbonyl and hydroxyl groups.

Accounting for the Biological Milieu: Solvation Models

Biochemical processes occur in an aqueous environment. To model this realistically, implicit solvation models like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) should be employed. These models treat the solvent as a continuous medium with a defined dielectric constant (for water, ε ≈ 78.4), allowing for the calculation of properties in a more biologically relevant context.

Part 2: A Validated Computational Protocol

This section details a step-by-step methodology for a comprehensive quantum chemical analysis of this compound using the Gaussian software package[8], a widely used program in computational chemistry. Other software like Q-Chem or Psi4 can also be used with minor modifications to the input syntax[9][10].

Step 1: Initial Structure Generation
  • Build the Molecule: Use a molecular builder/editor (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of this compound. The IUPAC name is 4-hydroxy-3-propan-2-ylbenzaldehyde[11].

  • Pre-optimization: Perform a quick molecular mechanics cleanup (e.g., using the UFF or MMFF94 force field) to obtain a reasonable starting geometry. This step is crucial for preventing issues in the subsequent, more demanding DFT optimization.

Step 2: Geometry Optimization

This is the most fundamental calculation, aiming to find the molecular structure that corresponds to a minimum on the potential energy surface.

  • Prepare the Input File: Create an input file specifying the calculation details.

  • Execute the Calculation: Run the calculation using the quantum chemistry software.

  • Rationale for Keywords:

    • opt: Requests a geometry optimization.

    • freq: Requests a frequency calculation to be performed on the optimized geometry. This is essential for verification.

    • B3LYP/def2-TZVP: Specifies the chosen DFT functional and basis set.

    • scrf=(smd,solvent=water): Applies the SMD solvation model for water.

    • 0 1: Specifies a total charge of 0 and a spin multiplicity of 1 (singlet state), which is the ground state for this molecule.

Step 3: Verification of the Minimum Energy Structure

A true minimum on the potential energy surface has no imaginary vibrational frequencies.

  • Analyze the Output: After the calculation completes, inspect the output file for the results of the frequency analysis.

  • Confirm No Imaginary Frequencies: Search for the list of vibrational frequencies. All values should be positive. The presence of one or more negative (imaginary) frequencies indicates that the structure is a transition state or a saddle point, not a true minimum, and requires further optimization or a different starting geometry.

  • Extract Thermodynamic Data: The frequency calculation also provides key thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for calculating reaction energetics.

Step 4: Calculation of Molecular Properties

Once a verified minimum energy structure is obtained, a host of electronic and spectroscopic properties can be calculated to understand the molecule's behavior.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

    • HOMO Energy: Relates to the ability to donate an electron. A higher HOMO energy suggests a better electron donor, which is a key feature of many antioxidants[12].

    • LUMO Energy: Relates to the ability to accept an electron.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded plot of the electrostatic potential on the electron density surface.

    • Interpretation: It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be the most electron-rich sites, indicating where the molecule might interact with electrophiles or engage in hydrogen bonding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions.

    • Protocol: This is typically run as a separate calculation step using the optimized geometry. The keyword pop=nbo is used in Gaussian.

    • Output: It provides the natural atomic charges, revealing the charge distribution across the molecule, and details on donor-acceptor interactions between filled and empty orbitals, which can explain conformational preferences and reactivity.

Part 3: Data Presentation and Interpretation for Drug Discovery

The raw output of quantum chemical calculations must be processed and interpreted to yield actionable insights for drug development professionals.

Quantitative Data Summary

All key quantitative data should be summarized in tables for clarity and comparison.

Table 1: Calculated Electronic Properties of this compound Calculated at the B3LYP/def2-TZVP level of theory in aqueous solution (SMD model).

PropertyValue (Hartree)Value (eV)
Energy of HOMO(Sample Value)(Sample Value)
Energy of LUMO(Sample Value)(Sample Value)
HOMO-LUMO Gap (ΔE)(Sample Value)(Sample Value)
Ionization Potential (IP)(Sample Value)(Sample Value)
Electron Affinity (EA)(Sample Value)(Sample Value)

Table 2: Selected Optimized Geometric Parameters Calculated at the B3LYP/def2-TZVP level of theory.

ParameterBond/AngleValue (Å / degrees)
Bond LengthC=O (aldehyde)(Sample Value)
Bond LengthC-O (hydroxyl)(Sample Value)
Bond LengthO-H (hydroxyl)(Sample Value)
Dihedral AngleC-C-C=O(Sample Value)
Visualization of Workflows and Concepts

Diagrams are essential for conveying complex workflows and relationships in a clear, accessible manner.

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: DFT Calculation cluster_analysis Step 4: Property Analysis mol_build Build 3D Structure (e.g., GaussView) pre_opt Molecular Mechanics Pre-optimization (UFF) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/def2-TZVP, SMD) pre_opt->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify fmo FMO Analysis (HOMO, LUMO, Gap) verify->fmo mep MEP Mapping verify->mep nbo NBO Analysis (Atomic Charges) verify->nbo

Caption: Computational workflow for the quantum chemical analysis of this compound.

G cluster_calc Calculated Properties cluster_interp Drug Discovery Implications homo High HOMO Energy antiox Potential Antioxidant (Electron Donor) homo->antiox indicates gap Small HOMO-LUMO Gap react Higher Chemical Reactivity gap->react correlates with mep Negative MEP on Oxygen interact Hydrogen Bond Acceptor Site mep->interact identifies

Caption: Relationship between calculated quantum properties and their interpretation in drug discovery.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By leveraging Density Functional Theory with carefully selected functionals and basis sets, researchers can obtain detailed insights into the electronic structure, reactivity, and potential intermolecular interactions of this molecule. The interpretation of calculated properties like HOMO-LUMO energies and the Molecular Electrostatic Potential provides a theoretical foundation for understanding its potential as an antioxidant and for guiding further experimental studies in drug development. This synergy between computational prediction and experimental validation is a cornerstone of modern pharmaceutical research, accelerating the journey from molecular concept to therapeutic reality.

References

  • Benchchem. Quantum Chemical Calculations of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Technical Overview.
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  • ACS Publications. Computational Investigation of 4-Nitrophenol Inclusion Complexes with α-, β-, and γ-Cyclodextrins | ACS Omega. Retrieved from [Link]

  • ResearchGate. DFT calculations of the benzaldehyde coordination to Mg center in.... Retrieved from [Link]

  • PubChem. This compound | C10H12O2 | CID 23240003. Retrieved from [Link]

  • Chemsrc. 4-Isopropylbenzaldehyde | CAS#:122-03-2. Retrieved from [Link]

  • PubChem. Cuminaldehyde | C10H12O | CID 326. Retrieved from [Link]

  • ACS Publications. Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems | Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. Basis set and methods for organic molecules. Retrieved from [Link]

  • Wikipedia. List of quantum chemistry and solid-state physics software. Retrieved from [Link]

  • AIP Publishing. A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. Retrieved from [Link]

  • MDPI. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • CCCU Research Space Repository. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]

  • Reddit. Which Basis Set and Functional to use when? : r/comp_chem. Retrieved from [Link]

  • PubMed. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]

  • Q-Chem. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

  • ScienceOpen. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. Retrieved from [Link]

  • PMC. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • PubChem. 3-Hydroxy-4-isopropylbenzaldehyde | C10H12O2 | CID 45096248. Retrieved from [Link]

  • ResearchGate. DFT functionals used in this work. Retrieved from [Link]

  • Gaussian, Inc. Gaussian.com | Expanding the limits of computational chemistry. Retrieved from [Link]

  • ResearchGate. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Retrieved from [Link]

  • YouTube. How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-3-isopropylbenzaldehyde from p-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-Hydroxy-3-isopropylbenzaldehyde is a valuable aromatic aldehyde with applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its structure, featuring a hydroxyl, an isopropyl, and a formyl group on a benzene ring, makes it a versatile building block. This document provides a comprehensive guide to a robust and efficient two-step synthesis of this compound, commencing from the readily available starting material, p-cresol.

The synthetic strategy hinges on two key transformations:

  • Ortho-selective isopropylation of p-cresol: This initial step introduces the isopropyl group at the position ortho to the hydroxyl group of p-cresol, yielding 2-isopropyl-4-methylphenol. Achieving high ortho-selectivity is paramount to avoid the formation of isomeric byproducts that can complicate purification.

  • Formylation of 2-isopropyl-4-methylphenol: The subsequent introduction of a formyl group onto the aromatic ring of the intermediate, 2-isopropyl-4-methylphenol, directly leads to the target molecule, this compound.

This guide will delve into the detailed experimental protocols for each of these steps, elucidate the underlying reaction mechanisms to provide a rationale for the chosen conditions, and present the expected outcomes in a clear and concise format.

Experimental Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthesis_Workflow p_cresol p-Cresol isopropylation Step 1: Ortho-Isopropylation p_cresol->isopropylation intermediate 2-Isopropyl-4-methylphenol isopropylation->intermediate formylation Step 2: Formylation intermediate->formylation final_product This compound formylation->final_product

Figure 1: Overall synthetic workflow from p-cresol to this compound.

Part 1: Ortho-Selective Isopropylation of p-Cresol

The introduction of an isopropyl group onto the p-cresol ring is achieved via a Friedel-Crafts alkylation reaction.[1] The key challenge in this step is to direct the isopropylation to the position ortho to the hydroxyl group, as the para position is already occupied by the methyl group. The hydroxyl group is an activating, ortho-, para-directing group. Since the para position is blocked, substitution is directed to the ortho position. However, control of reaction conditions is crucial to minimize side reactions and ensure high regioselectivity.

Mechanism of Ortho-Isopropylation

The Friedel-Crafts alkylation proceeds through the formation of an electrophile, in this case, an isopropyl cation, from an isopropylating agent such as isopropanol or propene in the presence of an acid catalyst. The electron-rich aromatic ring of p-cresol then attacks this electrophile. The use of specific catalysts and conditions can favor the formation of the ortho-isomer.

Isopropylation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution isopropanol CH3CH(OH)CH3 carbocation CH3C+HCH3 isopropanol->carbocation Protonation & Dehydration H_plus H+ p_cresol_ring p-Cresol sigma_complex Sigma Complex Intermediate p_cresol_ring->sigma_complex + CH3C+HCH3 product 2-Isopropyl-4-methylphenol sigma_complex->product - H+

Figure 2: Mechanism of Friedel-Crafts ortho-isopropylation of p-cresol.

Protocol for Ortho-Isopropylation of p-Cresol

This protocol is based on methodologies described for the alkylation of phenols, optimized for ortho-selectivity.[2][3]

Materials:

  • p-Cresol

  • Isopropanol

  • Zeolite catalyst (e.g., H-BEA, SAPO-11) or a strong acid catalyst like sulfuric acid

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of p-cresol (1.0 eq) in toluene, add the acid catalyst (e.g., 10-20 wt% of p-cresol for zeolite).

  • Add isopropanol (1.5-2.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (typically 110-130 °C) and maintain the reaction for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst (if a solid catalyst was used).

  • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-isopropyl-4-methylphenol, can be purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Part 2: Formylation of 2-Isopropyl-4-methylphenol

The introduction of the aldehyde group at the position ortho to the hydroxyl group and meta to the methyl group is achieved through a formylation reaction. The Reimer-Tiemann reaction is a classic and effective method for the ortho-formylation of phenols.[4]

Mechanism of the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a basic solution. The strong base deprotonates chloroform to form the trichlorocarbanion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl2). The phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene. The resulting intermediate is hydrolyzed to yield the final salicylaldehyde derivative.[5]

Reimer_Tiemann_Mechanism cluster_0 Dichlorocarbene Formation cluster_1 Electrophilic Attack and Hydrolysis chloroform CHCl3 carbanion C-Cl3 chloroform->carbanion Deprotonation OH_minus OH- carbene :CCl2 carbanion->carbene Alpha-elimination phenoxide 2-Isopropyl-4-methylphenoxide intermediate1 Dichloromethyl adduct phenoxide->intermediate1 + :CCl2 intermediate2 intermediate2 intermediate1->intermediate2 Hydrolysis final_product This compound intermediate2->final_product Tautomerization

Figure 3: Mechanism of the Reimer-Tiemann formylation of 2-isopropyl-4-methylphenol.

Protocol for the Reimer-Tiemann Formylation

This protocol is adapted for the specific substrate, 2-isopropyl-4-methylphenol.

Materials:

  • 2-Isopropyl-4-methylphenol

  • Chloroform (CHCl3)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-isopropyl-4-methylphenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a concentrated aqueous solution of sodium hydroxide (4.0-5.0 eq) to the flask and stir to form the sodium phenoxide.

  • Heat the mixture to 60-70 °C.

  • Add chloroform (1.5-2.0 eq) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 50-60%

Summary of Reaction Parameters

Step Reaction Key Reagents Catalyst/Solvent Temperature Time Typical Yield
1Ortho-Isopropylationp-Cresol, IsopropanolZeolite / Toluene110-130 °C4-6 h75-85%
2Reimer-Tiemann Formylation2-Isopropyl-4-methylphenol, Chloroform, NaOHEthanol/Water60-70 °C3-4 h50-60%

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the aldehydic proton (~9.8 ppm), aromatic protons, isopropyl group protons, and the hydroxyl proton.

  • ¹³C NMR: Expected signals for the carbonyl carbon (~191 ppm), aromatic carbons, and the isopropyl group carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C10H12O2, MW: 164.20 g/mol ).

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (broad, ~3300 cm⁻¹), the aldehydic C-H stretch (~2850 and ~2750 cm⁻¹), and the carbonyl group (~1680 cm⁻¹).

Conclusion

The two-step synthesis of this compound from p-cresol presented herein provides a reliable and efficient route to this valuable compound. The ortho-selective Friedel-Crafts isopropylation followed by the Reimer-Tiemann formylation are well-established reactions that, with careful control of the reaction parameters, can afford the desired product in good overall yield. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to successfully replicate and adapt this synthesis for their specific research and development needs.

References

  • Sato, H., et al. (2005).
  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Request PDF. (n.d.). Alkylation of phenol with isopropanol over SAPO-11 zeolites. [Link]

  • Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

  • Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Introduction: The Significance of the 4-Hydroxy-3-isopropylbenzaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-Hydroxy-3-isopropylbenzaldehyde and Its Derivatives

This compound is a valuable aromatic aldehyde that serves as a critical building block in the synthesis of a wide range of biologically active molecules and fine chemicals. Its structure, featuring a hydroxyl, an isopropyl, and a formyl group on a benzene ring, provides multiple reactive sites for chemical modification. This scaffold is integral to the development of novel pharmaceutical agents, agrochemicals, and specialty polymers. The strategic placement of the isopropyl group ortho to the hydroxyl and meta to the aldehyde influences the molecule's steric and electronic properties, making it a unique precursor for targeted synthesis. This guide provides a detailed exploration of established and effective methods for the preparation of this compound, offering insights into the underlying mechanisms and practical protocols for researchers in organic synthesis and drug development.

Strategic Approaches to Synthesis: An Overview

The preparation of this compound primarily revolves around the introduction of a formyl group (-CHO) onto the 2-isopropylphenol backbone. The key challenge lies in achieving regioselectivity, directing the formylation to the position para to the strongly activating hydroxyl group. Several classical and modern synthetic methods can be employed, each with distinct advantages and limitations. The principal strategies include:

  • Direct Electrophilic Formylation of 2-Isopropylphenol: This is the most direct approach, utilizing classic named reactions that introduce a formyl group onto an activated aromatic ring.

  • Oxidation of 4-Hydroxy-3-isopropylbenzyl Alcohol: A two-step method that involves the preparation of the corresponding benzyl alcohol followed by its selective oxidation to the aldehyde.

This document will detail the theoretical principles and provide step-by-step protocols for the most reliable of these methods.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of phenol chemistry, enabling the ortho-formylation of phenols.[1][2] It is particularly suited for synthesizing o-hydroxybenzaldehydes from the corresponding phenols.[1]

Principle and Mechanistic Insight

The reaction proceeds by treating a phenol with chloroform (CHCl₃) in the presence of a strong base, typically sodium or potassium hydroxide.[3] The core of the mechanism involves the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂), from the reaction of chloroform with the base.[3][4] The strongly nucleophilic phenoxide ion, formed by the deprotonation of the phenol, then attacks the dichlorocarbene.[3] The resulting intermediate undergoes hydrolysis to yield the final ortho-hydroxybenzaldehyde. While the primary product is the ortho-isomer, a smaller amount of the para-isomer is often formed as a byproduct.[2]

Reimer_Tiemann_Mechanism

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Reimer-Tiemann Formylation of 2-Isopropylphenol

Materials:

  • 2-Isopropylphenol (1.0 eq)

  • Sodium hydroxide (4.0 eq)

  • Chloroform (1.5 eq)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in deionized water.

  • Add 2-isopropylphenol to the flask and stir the mixture until the phenol has completely dissolved.

  • Heat the solution to 60-65°C in a water bath.

  • Add chloroform dropwise from the dropping funnel over a period of 1 hour while maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.[3]

  • After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours. The color of the mixture will typically darken.

  • Cool the reaction mixture to room temperature. Most of the excess chloroform can be removed by distillation.

  • Acidify the remaining aqueous solution by carefully adding concentrated hydrochloric acid until the solution is strongly acidic (pH ~2). This should be done in a fume hood.

  • The product, this compound, will often precipitate as an oily or solid product.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Method 2: The Duff Reaction

The Duff reaction is another effective method for the formylation of phenols, particularly for achieving ortho-selectivity. It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5][6]

Principle and Mechanistic Insight

In the Duff reaction, the phenol reacts with HMTA in the presence of an acid, such as glyceroboric acid or acetic acid.[5] HMTA serves as a source of an electrophilic iminium ion species upon reaction with the acid. The phenol then undergoes electrophilic aromatic substitution, typically at the ortho position, to form an intermediate which, upon acidic hydrolysis, yields the o-hydroxybenzaldehyde.[5] A key advantage of the Duff reaction over the Reimer-Tiemann method is that it often provides better yields and avoids the use of halogenated solvents.[5]

Duff_Workflow

Caption: General workflow for the Duff Reaction.

Experimental Protocol: Duff Reaction with 2-Isopropylphenol

Materials:

  • 2-Isopropylphenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (1.5 eq)

  • Glacial acetic acid

  • Sulfuric acid (50% aqueous solution)

  • Deionized water

Procedure:

  • In a round-bottom flask, add 2-isopropylphenol and hexamethylenetetramine to glacial acetic acid.

  • Heat the mixture under reflux for 4-6 hours. The solution will typically turn a deep red or brown color.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add a 50% aqueous solution of sulfuric acid to hydrolyze the intermediate. This step is exothermic and should be performed with caution in a fume hood.

  • After the addition of acid, heat the mixture again under reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the mixture. The product can be isolated by steam distillation directly from the reaction flask or by extraction.[5]

  • For extraction, dilute the cooled mixture with a large volume of water and extract several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product should be purified by column chromatography on silica gel.

Method 3: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including phenols.[7][8] It utilizes a "Vilsmeier reagent," which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8][9]

Principle and Mechanistic Insight

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[8][10] This iminium ion is a relatively weak electrophile but is potent enough to react with highly activated aromatic rings like phenols.[7] The phenol attacks the Vilsmeier reagent, leading to an intermediate that, upon aqueous workup and hydrolysis, yields the desired aldehyde.[9] The reaction is often regioselective, favoring substitution at the para position to the hydroxyl group, which is ideal for the synthesis of this compound.[7]

Vilsmeier_Haack_Mechanism

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isopropylphenol

Materials:

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • 2-Isopropylphenol (1.0 eq)

  • Sodium acetate

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice-salt bath to 0°C.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C during the addition. The Vilsmeier reagent will form as a solid or thick slurry.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes.

  • Add a solution of 2-isopropylphenol in a small amount of DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 50-60°C and maintain it at this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Hydrolyze the intermediate by adding a saturated aqueous solution of sodium acetate and stirring for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 4: Oxidation of 4-Hydroxy-3-isopropylbenzyl Alcohol

This strategy involves the selective oxidation of a pre-synthesized benzyl alcohol precursor. This can be advantageous when direct formylation methods give poor yields or complex product mixtures.

Principle and Mechanistic Insight

The key to this method is the use of a mild oxidizing agent that can convert a primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid.[11] The phenolic hydroxyl group must also be compatible with the chosen oxidant. Reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or activated peroxymonosulfate are often effective for this transformation.[11] The synthesis of the starting material, 4-hydroxy-3-isopropylbenzyl alcohol, can be achieved through various routes, such as the reduction of a corresponding benzoic acid derivative or via a Grignard reaction.

Oxidation_Workflow

Caption: Workflow for the oxidation of a benzyl alcohol.

Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)

Materials:

  • 4-Hydroxy-3-isopropylbenzyl alcohol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3-isopropylbenzyl alcohol in a suitable solvent like dichloromethane.

  • Add activated manganese dioxide to the solution. A significant excess is typically required for efficient oxidation.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight, depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, though this reaction often yields a relatively clean product.

Summary of Synthetic Methods

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Reimer-Tiemann 2-IsopropylphenolCHCl₃, NaOH/KOHLow to ModerateOne-pot reaction, classic method.Often low yields, formation of para-isomer, use of chloroform.[12]
Duff Reaction 2-IsopropylphenolHexamethylenetetramine, AcidModerateGood ortho-selectivity, avoids chlorinated solvents.[5]Requires high temperatures, sometimes gives low yields.[6][13]
Vilsmeier-Haack 2-IsopropylphenolDMF, POCl₃Good to ExcellentGood yields, high para-selectivity, mild conditions.[14]Reagents are moisture-sensitive, requires anhydrous conditions.
Oxidation 4-Hydroxy-3-isopropylbenzyl alcoholMnO₂, PCC, etc.Good to ExcellentHigh-yielding and clean reaction, avoids aromatic substitution issues.Requires a two-step synthesis (preparation of the alcohol).

Derivatization: Synthesis of Schiff Bases

Once synthesized, this compound is a versatile starting material for further derivatization. A common and important transformation is the formation of Schiff bases (imines) through condensation with primary amines. These derivatives are widely studied in medicinal chemistry.[15]

General Protocol for Schiff Base Formation
  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired primary amine (1.0 - 1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature or under reflux for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

References

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

  • Electrochemical synthesis method of benzaldehyde derivative.
  • This compound (C10H12O2). PubChem. [Link]

  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. SpringerLink. [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Institute. [Link]

  • P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde
  • Reimer-Tiemann Reaction. Online Organic Chemistry Tutor. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. [Link]

  • Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid... ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • 2-Isopropylphenol. PubChem. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Synthesis of 4-hydroxy-3-methylchalcone from Reimer- Tiemann reaction product and its antibacterial activity test. Semantic Scholar. [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere. [Link]

  • A kinetic study of the oxidation of isopropyl alcohol by N-bromo succinimide. SciSpace. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol.
  • Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. ResearchGate. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. [Link]

  • Preparation of o-isopropyl phenol.
  • Process for preparation of 4-isopropylphenol.

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Application Note: Synthesis & Utilization of 4-Hydroxy-3-isopropylbenzaldehyde in Flavor Chemistry

[1]

Executive Summary

This compound serves as a pivotal scaffold in the synthesis of "hybrid" flavoring agents that bridge the gap between herbaceous (cumin/thyme) and sweet-balsamic (vanilla) profiles.[1] Structurally, it is the isopropyl analogue of vanillin.[1][2] Its primary industrial utility lies in its conversion to 3-Isopropyl-4-methoxybenzaldehyde , a potent flavoring agent used to impart depth to fruit flavors and modify spicy accords.[1]

This guide details the regioselective synthesis of the title compound from 2-isopropylphenol, its purification via steam distillation principles, and its subsequent derivatization.[1][2]

Chemical Pathway & Mechanism

The synthesis relies on the electrophilic formylation of an electron-rich phenolic ring.[1][3] The challenge lies in directing the formyl group to the para position relative to the hydroxyl group, despite the steric hindrance of the ortho isopropyl group.[1]

Reaction Pathway Diagram

The following flowchart illustrates the critical pathway from the starting material (2-Isopropylphenol) to the final flavoring agent.[1]

Gcluster_0Reimer-Tiemann ReactionStart2-Isopropylphenol(Ortho-Cumenol)Inter1DichlorocarbeneIntermediate (:CCl2)Start->Inter1CHCl3, NaOH(aq)Ortho2-Hydroxy-3-isopropylbenzaldehyde(Ortho-Isomer / Steam Volatile)Inter1->OrthoOrtho-Attack(Minor/Byproduct)ParaThis compound(Target Intermediate / Non-Volatile)Inter1->ParaPara-Attack(Major Target)Ortho->ParaSeparation viaSteam DistillationFinal3-Isopropyl-4-methoxybenzaldehyde(Final Flavoring Agent)Para->FinalMethylation(MeI or DMS, K2CO3)

Caption: Figure 1. Synthetic pathway distinguishing the ortho- and para-formylation routes.[1] The target molecule is the para-isomer, separated by its lack of steam volatility.[1][2]

Protocol 1: Synthesis of this compound

Method: Modified Reimer-Tiemann Reaction Objective: To introduce a formyl group at the para position of 2-isopropylphenol.[1]

Rationale

While the Reimer-Tiemann reaction often suffers from low yields (typically 30-40%), it remains the most direct route for accessing hydroxybenzaldehydes from phenols without protecting groups.[1] The biphasic system utilizes Phase Transfer Catalysis (PTC) to enhance the migration of the dichlorocarbene intermediate.[1]

Materials
  • Substrate: 2-Isopropylphenol (98% purity).[1]

  • Reagents: Chloroform (CHCl₃), Sodium Hydroxide (NaOH).[1][2][3][4][5][6]

  • Solvent: Water (distilled), Ethanol (optional co-solvent).[1][2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) - 1 mol% (optional, improves yield).[1][2]

Step-by-Step Procedure
  • Preparation of Phenoxide:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 0.5 mol (68 g) of 2-isopropylphenol in 150 mL of 40% w/v NaOH solution .

    • Heat the mixture to 60°C with vigorous magnetic stirring. The solution will turn dark as the phenoxide forms.[1]

  • Addition of Chloroform:

    • Add 0.75 mol (90 g) of Chloroform dropwise over 90 minutes.

    • Critical Control: Maintain temperature between 60-65°C . Exceeding 70°C promotes rapid hydrolysis of chloroform before it reacts with the phenol.[1]

  • Reflux & Hydrolysis:

    • After addition, reflux the mixture gently for 3 hours . The color will transition to a deep reddish-orange.[1]

    • Cool the reaction mixture to room temperature and acidify carefully with 10% HCl until pH < 3.

  • Separation of Isomers (The "Steam" Step):

    • Perform steam distillation on the crude acidified mixture.

    • Distillate: Contains unreacted phenol and the ortho-isomer (2-hydroxy-3-isopropylbenzaldehyde).[1] These are volatile due to intramolecular hydrogen bonding.[1][2]

    • Residue: Contains the target This compound (para-isomer) and tarry polymers.[1]

  • Isolation:

    • Filter the hot residue through a coarse frit to remove tars.[1]

    • Allow the filtrate to cool.[1] The target aldehyde will crystallize as off-white/yellow needles.[1]

    • Recrystallization: Purify using water/ethanol (9:1) to yield the pure product.

Yield Expectation: 35-45% (Para-isomer).[1] Characterization: Melting Point: ~108-110°C.[1]

Protocol 2: Derivatization to Flavoring Agent

Target: 3-Isopropyl-4-methoxybenzaldehyde Method: Williamson Ether Synthesis[1]

Rationale

To convert the phenolic intermediate into the final flavoring agent, the hydroxyl group is methylated.[1][2] This "caps" the phenol, increasing volatility and altering the aroma profile from phenolic/medicinal to sweet/spicy.[1][2]

Procedure
  • Setup: Dissolve 10 g (0.06 mol) of this compound in 50 mL of dry Acetone .

  • Base Addition: Add 12.5 g (0.09 mol) of Anhydrous Potassium Carbonate (K₂CO₃) . Stir for 15 minutes.

  • Methylation: Add 8.6 g (0.06 mol) of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) dropwise.

    • Safety Note: MeI is a neurotoxin; perform in a fume hood.[1]

  • Reaction: Reflux for 4-6 hours . Monitor via TLC (Hexane:EtOAc 8:2) until the starting phenol spot disappears.[1]

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KI).[1]

    • Evaporate the acetone.[1]

    • Dissolve the residue in Ethyl Acetate, wash with water (2x) and brine (1x).[1][2]

    • Dry over MgSO₄ and concentrate.[1][2]

  • Purification: Vacuum distillation is recommended for high-purity flavor applications.[1]

Analytical Validation

Quality control is essential to ensure the absence of phenolic impurities which can degrade the flavor profile.[1]

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenolic absorption)
NMR Diagnostic Peaks (¹H NMR, CDCl₃)
  • Aldehyde (-CHO): Singlet at ~9.8 ppm .[1]

  • Aromatic Protons: ABX system pattern between 7.0 - 7.8 ppm .[1]

  • Isopropyl Group:

    • Septet at ~3.3 ppm (CH).[1]

    • Doublet at ~1.2 ppm (CH₃).[1][2]

  • Methoxy (Final Product only): Singlet at ~3.9 ppm .[1][2]

Safety & Handling

  • Chloroform: Suspected carcinogen.[1] Use in a closed system or high-efficiency fume hood.[1]

  • Methyl Iodide: High acute toxicity.[1] Avoid inhalation. Destroy excess MeI with aqueous ammonia before disposal.[1]

  • Phenolic Waste: All aqueous waste from the Reimer-Tiemann reaction contains phenols and must be disposed of as hazardous organic waste, not down the drain.[1]

References

  • Reimer-Tiemann Reaction Mechanism & Applic

    • Title: The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.[1]

    • Source: BenchChem Technical Support.[1][2]

  • Synthesis of Vanillin Analogues

    • Title: Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Deriv
    • Source: ResearchGate (2026).[1][2]

    • URL:[Link]

  • Compound D

    • Title: this compound (CAS 126274-94-0).[1][7][8][9]

    • Source: BLD Pharm / PubChem.[1]

    • URL:[Link][1][2]

  • Flavoring Agent Synthesis (General)

    • Title: Process for the production of 4-hydroxybenzaldehyde derivatives.[1][10][11]

    • Source: European Patent Office (EPO).[1][2]

    • URL:[Link][1][2]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-isopropylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your reaction conditions effectively.

Section 1: General FAQs - Choosing Your Synthetic Pathway

The synthesis of this compound begins with the formylation of 2-isopropylphenol. The choice of formylation method is the most critical decision and will dictate the challenges you may encounter.

Question: Which is the most reliable method for synthesizing this compound from 2-isopropylphenol?

Answer: For the synthesis of this compound, the Reimer-Tiemann reaction is generally the most recommended and reliable method. The starting material, 2-isopropylphenol, possesses two activating groups: a strongly activating hydroxyl group (-OH) and a moderately activating isopropyl group (-CH(CH₃)₂). Both are ortho, para-directors.

The key to this synthesis is regioselectivity. The hydroxyl group directs the incoming formyl group to the positions ortho (C6) and para (C4) to it. However, the C6 position is sterically hindered by the adjacent bulky isopropyl group at C2. Consequently, the electrophilic attack preferentially occurs at the less hindered C4 (para) position, leading to the desired product. The Reimer-Tiemann reaction is well-suited for this transformation because the relatively small electrophile, dichlorocarbene (:CCl₂), can effectively access the para position.[1][2][3]

Question: Are other formylation methods like the Duff or Vilsmeier-Haack reactions suitable?

Answer: While viable, the Duff and Vilsmeier-Haack reactions present specific challenges for this target molecule.

  • Duff Reaction: This reaction typically shows strong selectivity for the ortho position relative to the hydroxyl group.[4][5][6] Given the steric hindrance at the C6 position, the reaction may proceed slowly or result in lower yields of the desired para product compared to the Reimer-Tiemann reaction.

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent (e.g., formed from DMF and POCl₃), which is a larger electrophile than dichlorocarbene.[7][8][9] Its bulkiness further favors attack at the sterically accessible para position. However, the Vilsmeier reagent is a weaker electrophile and requires a highly activated aromatic ring.[10] While 2-isopropylphenol is activated, reaction efficiency can be lower than the Reimer-Tiemann method.

The following decision workflow can help you select the appropriate method based on your laboratory's capabilities and project goals.

G start Start: Synthesize this compound reagents Are Chloroform and a strong base (e.g., NaOH) readily available and handled? start->reagents scale Is the reaction scale for lab/pilot use (<100g)? reagents->scale Yes alternative Consider Alternative: Vilsmeier-Haack Reaction reagents->alternative No duff Not Recommended: Duff Reaction reagents->duff Alternative to consider? reimer Recommended Method: Reimer-Tiemann Reaction scale->reimer Yes scale->alternative No (Consider process safety at scale) reimer_adv Advantages: - Good para-selectivity due to sterics - Well-established procedure reimer->reimer_adv alternative_adv Considerations: - Requires anhydrous conditions - Vilsmeier reagent is bulky - May have lower yield alternative->alternative_adv duff_adv Reason: - Primarily ortho-selective - Likely very low yield for para product duff->duff_adv

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting the Reimer-Tiemann Reaction

This is the most common and effective route, but it requires careful control of conditions to maximize yield and minimize impurities.

Question: My yield of this compound is consistently low (<30%). What are the primary factors I should investigate?

Answer: Low yield in the Reimer-Tiemann reaction is a frequent issue. The root cause often lies in one of three areas: inefficient generation of dichlorocarbene, poor reaction kinetics, or product degradation.

  • Inefficient Dichlorocarbene Generation: The active electrophile, dichlorocarbene (:CCl₂), is generated in situ from the reaction of chloroform with a strong base.[3]

    • Causality: If the base is not strong enough or is present in insufficient quantity, the deprotonation of chloroform will be incomplete. Ensure you are using a significant excess of a strong base like sodium or potassium hydroxide.

    • Troubleshooting: Use at least 3-4 equivalents of NaOH or KOH. Ensure the base is freshly prepared or has been stored properly to prevent carbonate formation from atmospheric CO₂.

  • Poor Reaction Kinetics & Biphasic System: The reaction is typically run in a biphasic system (aqueous NaOH and organic chloroform).[2]

    • Causality: For the phenoxide ion (in the aqueous phase) to react with the dichlorocarbene (generated at the interface and soluble in the organic phase), efficient mixing is paramount. Poor mixing starves the reaction of its components.

    • Troubleshooting:

      • Vigorous Stirring: Use a mechanical stirrer capable of high RPMs to create a fine emulsion between the two phases. A simple magnetic stir bar is often insufficient.

      • Phase-Transfer Catalyst (PTC): The addition of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can shuttle the phenoxide into the organic phase, dramatically increasing the reaction rate.

  • Suboptimal Temperature Control: The reaction is exothermic once initiated.[2]

    • Causality: If the temperature is too low (~30-40°C), the reaction rate will be very slow. If it is too high (>80°C), chloroform will evaporate excessively, and side reactions, including polymerization and resin formation, will increase.

    • Troubleshooting: Maintain a steady temperature of 60-70°C using an oil bath and a condenser to reflux the chloroform.[1]

Question: I am observing a significant amount of dark, tar-like residue upon work-up. How can I prevent this?

Answer: Tar or resin formation is a classic sign of side reactions involving the highly reactive phenolic substrate and the aldehyde product under strongly basic conditions.

  • Causality: Phenols can undergo oxidative degradation at elevated temperatures in the presence of base. Furthermore, the aldehyde product can participate in condensation reactions. The dichlorocarbene can also react with the phenoxide in undesirable ways if not consumed quickly by aromatic substitution.

  • Preventative Measures:

    • Control Temperature: Avoid exceeding 70-75°C.

    • Limit Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material (2-isopropylphenol) is consumed, proceed with the work-up. Over-extending the reaction time provides more opportunities for side reactions.

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.

Optimized Conditions & Protocol

The following table summarizes a range of conditions reported for the Reimer-Tiemann reaction, providing a starting point for optimization.

ParameterConditionRationale & Expert Insight
Substrate 2-IsopropylphenolThe starting material.
Base NaOH or KOH (4-5 eq.)A strong base in stoichiometric excess is crucial for deprotonating both the phenol and chloroform.[1]
Formylating Agent Chloroform (CHCl₃) (3-4 eq.)Serves as both the carbene precursor and a solvent. Excess is required to drive the reaction.
Solvent Water / BiphasicCreates the biphasic system with chloroform.[2]
Temperature 60-70°CBalances reaction rate against the volatility of chloroform and the potential for side reactions.[1]
Reaction Time 3-6 hoursMonitor by TLC for consumption of starting material.
Agitation Vigorous Mechanical StirringEssential for creating an emulsion and facilitating inter-phase reactions.
Step-by-Step Experimental Protocol
  • Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 2-isopropylphenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq. in 5-10 volumes of water).

  • Heating: Begin vigorous stirring to create a homogenous solution/suspension and heat the mixture to 65°C in an oil bath.

  • Addition of Chloroform: Add chloroform (3 eq.) dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic, so maintain the internal temperature between 65-70°C.

  • Reaction: After the addition is complete, maintain the reaction at 70°C with vigorous stirring for 3-5 hours. Monitor the reaction's progress by taking small aliquots, neutralizing them, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up (Initial): Cool the flask to room temperature. Steam distill the mixture to remove any unreacted chloroform.

  • Work-up (Acidification): Cool the remaining dark solution in an ice bath and carefully acidify with dilute hydrochloric acid or sulfuric acid until the solution is strongly acidic (pH ~1-2). A precipitate of the crude product should form.

  • Isolation & Purification: Filter the crude product. It can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Reaction Mechanism Visualization

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the critical steps of the Reimer-Tiemann reaction.

G cluster_0 Step 1: Carbene Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis CHCl3 CHCl₃ (Chloroform) Carbanion ⁻:CCl₃ (Trichlorocarbanion) CHCl3->Carbanion + ⁻OH, - H₂O Base1 ⁻OH (Base) Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Phenoxide 2-Isopropylphenoxide Ion Phenol 2-Isopropylphenol Phenol->Phenoxide + ⁻OH, - H₂O Base2 ⁻OH (Base) Intermediate1 Dienone Intermediate Phenoxide->Intermediate1 + :CCl₂ (Attack at para position) Intermediate2 Aromatic Intermediate Intermediate1->Intermediate2 Tautomerization Product This compound Intermediate2->Product + 2⁻OH, - 2Cl⁻, - H₂O Hydrolysis Hydrolysis (2 H₂O)

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Technical Support Center: Purification of 4-Hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the purification of 4-Hydroxy-3-isopropylbenzaldehyde. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for overcoming common challenges encountered during the synthesis and purification of this valuable compound.

Introduction to Purification Challenges

This compound is a substituted phenolic aldehyde with applications in the synthesis of pharmaceuticals and other fine chemicals. Its purification can be challenging due to a combination of factors inherent to its molecular structure: the presence of a reactive aldehyde group, an acidic phenolic hydroxyl group, and an isopropyl group that influences its polarity.

Common synthetic routes, such as the Reimer-Tiemann formylation of 2-isopropylphenol or the oxidation of p-cresol derivatives, can introduce a variety of impurities. These often include isomeric byproducts, unreacted starting materials, and polymeric or resinous materials, all of which can complicate the isolation of the pure desired product.[1][2] This guide provides a structured approach to identifying and resolving these purification issues.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: A dark, oily appearance in the crude product often suggests the presence of polymeric or resinous byproducts. These can form from self-condensation of the aldehyde, oxidation, or side reactions during synthesis, particularly under harsh reaction conditions like high temperatures or strong bases.[1] It is also possible that unreacted starting materials or high-boiling point solvents are present.

Q2: I am seeing multiple spots on my TLC plate that are very close to my product spot. What could these be?

A2: Closely eluting spots on a TLC plate are often indicative of isomeric impurities. If you synthesized the compound via the Reimer-Tiemann reaction with 2-isopropylphenol, a likely impurity is the ortho-isomer, 2-hydroxy-3-isopropylbenzaldehyde.[3][4][5] Other possibilities include regioisomers from incomplete selectivity in the formylation step or related compounds with similar polarity.

Q3: My purified this compound is initially a crystalline solid but turns yellow/brown over time. Why is this happening and how can I prevent it?

A3: The discoloration of phenolic aldehydes upon storage is typically due to oxidation. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-hydroxy-3-isopropylbenzoic acid), and the phenolic ring can be prone to oxidative coupling, leading to colored impurities.[6] To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. The use of antioxidants in trace amounts can also be considered for long-term storage, depending on the downstream application.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities. However, phenolic aldehydes can be susceptible to thermal decomposition at high temperatures. Therefore, it is crucial to perform the distillation under a high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at elevated temperatures.

Troubleshooting Guides

Problem 1: Persistent Oily or Resinous Impurities

Symptoms:

  • The crude product is a viscous oil or tar-like substance.

  • Difficulty in inducing crystallization.

  • Significant baseline noise or broad, unresolved peaks in HPLC analysis.

Causality: These impurities are often high molecular weight polymers formed through side reactions. Their removal is critical as they can interfere with subsequent purification steps and downstream applications.

Troubleshooting Workflow:

G start Crude Product is Oily/Resinous extraction Perform Liquid-Liquid Extraction (e.g., Ethyl Acetate & aq. NaHCO3/NaOH) start->extraction Initial Cleanup wash Wash Organic Layer with Brine extraction->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate assess Assess Purity (TLC/HPLC) concentrate->assess chromatography Column Chromatography assess->chromatography If Impurities Persist pure_product Pure Product assess->pure_product If Sufficiently Pure crystallization Crystallization chromatography->crystallization For Final Polishing crystallization->pure_product

Caption: Workflow for removing oily/resinous impurities.

Detailed Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Base Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). This will extract acidic impurities, including any 4-hydroxy-3-isopropylbenzoic acid that may have formed. The desired product, being a phenol, will also be partially extracted into a more basic solution, so careful pH control is necessary. A bicarbonate wash is generally milder.

  • Water and Brine Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Problem 2: Separation of Isomeric Impurities

Symptoms:

  • Multiple spots with similar Rf values on TLC.

  • Co-eluting peaks in HPLC analysis.

  • NMR spectrum shows extra signals in the aromatic or aldehyde region.

Causality: The Reimer-Tiemann reaction, a common synthetic route, is known to produce a mixture of ortho and para isomers.[2][3] The separation of these isomers can be challenging due to their similar polarities.

Troubleshooting Workflow:

G start Isomeric Impurities Detected column Optimize Column Chromatography start->column Primary Method hplc Preparative HPLC column->hplc For Difficult Separations recrystallization Fractional Recrystallization column->recrystallization If Solid pure_product Pure Isomer hplc->pure_product recrystallization->pure_product

Caption: Strategies for separating isomeric impurities.

Detailed Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase: A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Initial Elution: Begin with a low concentration of ethyl acetate in hexane (e.g., 5-10%).

    • Gradient Elution: Gradually increase the proportion of ethyl acetate to improve the separation of closely eluting isomers.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

Data Presentation: Physical Properties of Isomers

CompoundMolecular WeightBoiling Point (est.)Polarity
This compound164.20 g/mol >250 °C (atm)More Polar
2-Hydroxy-3-isopropylbenzaldehyde164.20 g/mol >250 °C (atm)Less Polar (due to intramolecular H-bonding)

Note: The ortho-isomer (2-hydroxy) can exhibit intramolecular hydrogen bonding, which may reduce its polarity and boiling point compared to the para-isomer (4-hydroxy).

Problem 3: Product Degradation During Purification

Symptoms:

  • Yield loss during purification steps.

  • Appearance of new, more polar impurities on TLC (streaking).

  • Discoloration of the product during heating.

Causality: The aldehyde functionality is prone to oxidation, especially at elevated temperatures and in the presence of air. The phenolic group can also be sensitive to oxidative degradation.

Troubleshooting Workflow:

G start Product Degradation Observed temp Lower Purification Temperature start->temp inert Use Inert Atmosphere (N2 or Ar) start->inert time Minimize Purification Time start->time vacuum Utilize High Vacuum for Distillation temp->vacuum For Distillation stabilized_product Stabilized Pure Product inert->stabilized_product time->stabilized_product vacuum->stabilized_product

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Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3-isopropylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted phenolic aldehyde, this compound presents unique solubility characteristics that can be challenging to navigate. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you successfully formulate this compound for your experiments.

Section 1: Understanding the Molecule - FAQs

This section addresses the fundamental physicochemical properties of this compound, which are the root cause of its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features:

  • Hydrophilic Groups: The molecule contains a polar aldehyde (-CHO) group and a phenolic hydroxyl (-OH) group, which can participate in hydrogen bonding with polar solvents like water.

  • Hydrophobic Groups: The benzene ring and the isopropyl group (-CH(CH₃)₂) are nonpolar and contribute to the molecule's hydrophobic character.

The presence of the bulky, nonpolar isopropyl group and the aromatic ring are the primary reasons for its poor solubility in aqueous solutions.

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the compound's properties is the first step in designing a solubilization strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
XLogP3 2.0[1]
Hydrogen Bond Donors 1 (the hydroxyl group)[1]
Hydrogen Bond Acceptors 2 (the carbonyl and hydroxyl oxygens)[1]
  • Scientist's Note: The XLogP3 value of 2.0 indicates a moderate lipophilicity. While it has hydrogen bonding capabilities, the overall structure is not sufficiently polar to overcome the hydrophobic contributions, leading to poor water solubility. The closely related compound, 4-isopropylbenzaldehyde (cuminaldehyde), which lacks the hydroxyl group, is noted as "insoluble in water" but soluble in organic solvents like alcohol and diethyl ether.[2][3][4][5] This provides a strong starting point for solvent selection.

Section 2: Troubleshooting Guide - Selecting a Solubilization Strategy

This decision-making workflow will guide you from initial solvent screening to more advanced formulation techniques.

Solubilization_Workflow start Start: Undissolved This compound is_aqueous Is an aqueous system required for your assay? start->is_aqueous organic_solvent Use Organic Solvents (e.g., Ethanol, DMSO, Acetone) is_aqueous->organic_solvent No aqueous_options Select an Aqueous Solubilization Strategy is_aqueous->aqueous_options Yes organic_solvent_protocol See Protocol 1: Direct Organic Solvent Solubilization organic_solvent->organic_solvent_protocol ph_adjust pH Adjustment (Deprotonation of Phenol) aqueous_options->ph_adjust cosolvent Co-solvent System (e.g., PEG-400, Propylene Glycol) aqueous_options->cosolvent surfactant Surfactant Micelles (e.g., Tween®, Polysorbates) aqueous_options->surfactant cyclodextrin Cyclodextrin Encapsulation (e.g., β-Cyclodextrin) aqueous_options->cyclodextrin ph_adjust_protocol See Protocol 2: Alkaline pH Solubilization ph_adjust->ph_adjust_protocol cosolvent_protocol See Protocol 3: Aqueous Co-solvent Systems cosolvent->cosolvent_protocol surfactant_protocol See Protocol 4: Micellar Solubilization surfactant->surfactant_protocol cyclodextrin_protocol See Protocol 5: Cyclodextrin Inclusion Complex cyclodextrin->cyclodextrin_protocol Phenol_Deprotonation cluster_0 Poorly Soluble (in Water) cluster_1 More Water-Soluble A R-OH B R-O⁻ + H⁺ A->B + OH⁻ (High pH) Micelle_Encapsulation cluster_micelle Surfactant Micelle center Hydrophobic Core s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 drug Drug label_shell Hydrophilic Shell (in contact with water)

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stability issues of 4-Hydroxy-3-isopropylbenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3-isopropylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable aromatic aldehyde derivative, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an isopropyl substituent on the benzene ring. This combination of functional groups, while conferring desirable properties, also presents specific stability challenges. The electron-donating nature of the hydroxyl and isopropyl groups activates the aromatic ring, making the molecule susceptible to oxidation. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, while the phenolic hydroxyl group can be sensitive to pH changes and oxidation.

This guide will provide a comprehensive overview of the potential stability issues you may encounter and practical solutions to mitigate them.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the handling, storage, and use of this compound in a question-and-answer format.

Issue 1: I've noticed a yellowing or discoloration of my solid this compound sample over time.

  • Question: What is causing the discoloration of my compound, and how can I prevent it?

  • Answer: The yellowing of your this compound sample is likely due to oxidation. The phenolic hydroxyl group and the aldehyde group are both susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of colored impurities, such as quinone-type structures or polymeric materials.

    Causality: The electron-rich phenol ring is easily oxidized, and the aldehyde group can be readily oxidized to a carboxylic acid. The presence of both functionalities in the same molecule can lead to complex degradation pathways.

    Solutions:

    • Storage: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and air.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Temperature: Store the compound at a reduced temperature, such as in a refrigerator (2-8 °C), to slow down the rate of oxidation.[1]

    • Purity Check: Before use, it is advisable to check the purity of an older sample by techniques like HPLC or NMR to ensure it meets the requirements of your experiment.

Issue 2: My reaction is yielding an unexpected carboxylic acid byproduct.

  • Question: I'm using this compound in a reaction, but I'm consistently isolating 4-Hydroxy-3-isopropylbenzoic acid. What's happening?

  • Answer: The formation of 4-Hydroxy-3-isopropylbenzoic acid is a classic example of the oxidation of the aldehyde group. This can be caused by several factors within your experimental setup.

    Causality: Aldehydes are readily oxidized to carboxylic acids. This can be triggered by exposure to atmospheric oxygen (autoxidation), especially at elevated temperatures or in the presence of certain metal ions, or by reaction with oxidizing agents present in your reaction mixture.[2][3][4][5][6]

    Solutions:

    • Deoxygenate Solvents: If your reaction is sensitive to oxygen, ensure that your solvents are thoroughly deoxygenated before use by methods such as sparging with nitrogen or argon, or by the freeze-pump-thaw technique.

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., a nitrogen or argon blanket).

    • Reagent Purity: Ensure that your other reagents and solvents are free from peroxide impurities, which can initiate oxidation. Ethers, for example, are known to form peroxides upon storage.

    • Avoid Metal Contamination: Traces of transition metal ions can catalyze the oxidation of aldehydes. Use high-purity reagents and acid-washed glassware if necessary.

Issue 3: I'm observing a decrease in the concentration of my this compound solution over time, even when stored in the dark.

  • Question: My stock solution of this compound in an organic solvent is not stable. What could be the cause?

  • Answer: The instability of your solution, even in the absence of light, points towards a chemical reaction with the solvent or trace impurities. The choice of solvent is critical for the stability of this compound.

    Causality: Phenolic compounds can be unstable in certain solvents, especially under non-neutral pH conditions. Some common laboratory solvents may contain impurities or degrade over time to produce species that can react with your compound. For example, chlorinated solvents can generate acidic impurities.

    Solutions:

    • Solvent Selection: Use high-purity, fresh, and appropriate solvents. Aprotic solvents like acetonitrile or acetone are generally good choices for short-term storage. For longer-term storage, consider non-polar solvents like toluene, though solubility may be a factor. Always check for solvent compatibility.

    • pH Control: If using a protic solvent, ensure the pH is neutral or slightly acidic. Phenolic compounds are particularly unstable under alkaline (basic) conditions, which can lead to phenoxide formation and subsequent rapid oxidation.

    • Storage Conditions: Store solutions at low temperatures (e.g., -20 °C) to minimize degradation.

    • Fresh Preparation: It is always best practice to prepare solutions of this compound fresh for each experiment to ensure accurate concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a cool (2-8 °C), dry, and dark place.[1] It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound is a phenolic compound and is therefore susceptible to degradation in alkaline (high pH) conditions. At high pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion, which is much more susceptible to oxidation than the protonated form. In acidic to neutral conditions, the compound is generally more stable.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic aldehydes and phenolic compounds can be sensitive to light.[7][8] Exposure to UV light can promote photochemical reactions, leading to degradation and the formation of colored byproducts. Therefore, it is crucial to store the compound and its solutions in amber vials or otherwise protected from light.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation products are likely to be:

  • 4-Hydroxy-3-isopropylbenzoic acid: Formed from the oxidation of the aldehyde group.

  • Quinone-type compounds: Resulting from the oxidation of the phenolic ring.

  • Polymeric materials: Formed through self-condensation or other complex degradation pathways.

Q5: Can I use common laboratory solvents to prepare stock solutions?

A5: Yes, but with caution. High-purity solvents are recommended. Acetonitrile and acetone are generally suitable for short-term use. Ethers should be checked for peroxides. Chlorinated solvents may contain acidic impurities. For long-term storage, preparing fresh solutions is the best practice. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9]

Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound under various stress conditions, commonly known as forced degradation studies.[10][11][12][13] These protocols are essential for developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study - General Procedure

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate, labeled vials):

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Note that degradation may be rapid.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 60 °C for 48 hours.

    • Photolytic Degradation: Expose a vial of the solid compound and a vial of the stock solution to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or a wavelength determined by UV scan of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation:

  • Inject the stressed samples from Protocol 1 to assess the separation of the parent compound from any degradation products.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Data Presentation & Visualization

Table 1: Summary of Potential Stability Issues and Mitigation Strategies
Condition Potential Issue Mechanism Mitigation Strategies
Air/Oxygen Discoloration, formation of carboxylic acidAutoxidation of aldehyde and phenolStore under inert gas (Ar, N₂), use deoxygenated solvents, work under an inert atmosphere.
Light Discoloration, degradationPhotochemical reactionsStore in amber vials, protect from light during experiments.
High Temperature Increased degradation rateAccelerates oxidation and other degradation pathwaysStore at reduced temperatures (2-8 °C for solid, -20 °C for solutions).
Alkaline pH Rapid degradationFormation of phenoxide, which is highly susceptible to oxidationMaintain neutral or slightly acidic pH in solutions.
Acidic pH Generally more stable than alkaline, but hydrolysis is possible over timeAcid-catalyzed reactionsUse buffered solutions if pH control is critical.
Oxidizing Agents Formation of carboxylic acid and other oxidation productsOxidation of aldehyde and phenolUse high-purity reagents and avoid sources of peroxides.
Incompatible Solvents DegradationReaction with solvent impurities or degradation productsUse fresh, high-purity solvents; check for compatibility.
Diagrams

Degradation_Pathway This compound This compound 4-Hydroxy-3-isopropylbenzoic_acid 4-Hydroxy-3-isopropylbenzoic_acid This compound->4-Hydroxy-3-isopropylbenzoic_acid Oxidation (Air, H₂O₂) Quinone-type_products Quinone-type_products This compound->Quinone-type_products Oxidation (Air, Light) Polymeric_byproducts Polymeric_byproducts This compound->Polymeric_byproducts Light, Heat

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidative Stress stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for a forced degradation study.

References

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  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Molecules. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • KVALITO. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Pure and Applied Chemistry. (1994). Autoxidation of p-cresol to p-hydroxy benzaldehyde using CoCl2, CoAPO-5 and CoAPO-11. [Link]

  • Journal of Agricultural and Food Chemistry. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]

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  • BioCrick. (n.d.). 4-Isopropylbenzaldehyde. [Link]

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  • ResearchGate. (2015). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • Food and Chemical Toxicology. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. [Link]

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  • Journal of Chromatography A. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. [Link]

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  • ResearchGate. (2020). Scheme 5: Dissociation pathways of benzaldehyde. [Link]

  • TSI Journals. (2023). Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. [Link]

  • MDPI. (2024). Influence of Solvent Concentration on the Amount of Individual Phenolic Compounds in Apple and Sour Cherry Pomace. [Link]

  • Cardiff University. (2015). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • ResearchGate. (2016). HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants. [Link]

  • Catalysis Science & Technology. (2019). Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. [Link]

  • MDPI. (2021). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. [Link]

  • Green Chemistry. (2022). Solvent-free aerobic oxidation of polyethene using benzaldehyde. [Link]

  • Wikipedia. (n.d.). Lignin. [Link]

  • Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent. [Link]

  • National Institutes of Health. (2013). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. [Link]

  • The Journal of Physical Chemistry A. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

  • ChemRxiv. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

Sources

common pitfalls in the characterization of 4-Hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Characterization Pitfalls, Stability Issues, and Purification Protocols

Introduction: Defining the Target

Before troubleshooting, we must establish the exact chemical identity. A frequent source of experimental failure with 4-Hydroxy-3-isopropylbenzaldehyde (CAS: 126274-94-0) is confusion with its structural analogs, particularly Cuminaldehyde (4-isopropylbenzaldehyde).

  • Target Molecule: this compound (Phenolic, reactive, acidic proton).

  • Common Decoy: Cuminaldehyde (Non-phenolic, distinct odor, different reactivity).

This guide addresses the three most common "tickets" received by our technical team: regioisomer contamination, oxidative degradation, and workup losses.

Module 1: Spectral Ambiguities & Regioisomerism

The Issue:

"I synthesized the compound via Reimer-Tiemann formylation of 2-isopropylphenol, but my NMR shows extra peaks, and the melting point is broad."

The Diagnosis:

The synthesis of this compound often yields a significant byproduct: the ortho-isomer (2-hydroxy-3-isopropylbenzaldehyde). Standard silica chromatography often fails to separate these efficiently due to similar polarities.

Troubleshooting Protocol: The H-Bond Test

The most reliable way to distinguish the para (target) from the ortho (impurity) isomer is 1H NMR, specifically looking at the hydroxyl and aldehyde protons.

FeatureTarget: 4-Hydroxy (Para) Impurity: 2-Hydroxy (Ortho) Mechanism
-OH Shift 5.0 – 7.0 ppm (Broad)> 11.0 ppm (Sharp)Ortho isomer forms a strong intramolecular hydrogen bond with the carbonyl oxygen, deshielding the proton.
-CHO Shift ~9.8 ppm ~9.9 - 10.0 ppm The intramolecular H-bond in the ortho isomer slightly shifts the aldehyde proton downfield.
Steam Volatility Low High The ortho isomer's intramolecular H-bond reduces polarity, making it steam volatile. The para isomer forms intermolecular bonds and is not volatile.
Visual Workflow: Isomer Purification & ID

Use the following logic flow to separate and identify your isomers.

IsomerLogic Start Crude Reaction Mixture (Reimer-Tiemann Product) Steam Step 1: Steam Distillation Start->Steam Distillate Distillate (Volatile) Steam->Distillate Contains Intramolecular H-Bond Species Residue Residue (Non-Volatile) Steam->Residue Contains Intermolecular H-Bond Species OrthoID Identify: 2-Hydroxy Isomer (Ortho) NMR: OH > 11 ppm Distillate->OrthoID Check Check Purity (TLC/HPLC) Residue->Check ParaID Identify: 4-Hydroxy Isomer (Target) NMR: OH ~6 ppm Check->ParaID Recrystallize (EtOH/Water)

Figure 1: Purification logic based on steam volatility differences driven by hydrogen bonding patterns.

Module 2: The "Silent Killer" – Oxidative Degradation

The Issue:

"My sample was white when I isolated it, but after two weeks on the shelf, it has turned yellow/brown, and the solubility has changed."

The Diagnosis:

Benzaldehydes are prone to auto-oxidation to benzoic acids. The presence of the electron-donating isopropyl group and the phenolic hydroxyl group can accelerate radical formation, leading to 4-hydroxy-3-isopropylbenzoic acid .

Furthermore, phenolic aldehydes can undergo oxidative coupling (dimerization) forming "brown carbon" type oligomers, which explains the color change.

Self-Validating Stability Check

If you suspect degradation, perform this simple solubility test:

  • The Bicarbonate Test:

    • Dissolve a small amount of your sample in Diethyl Ether or Ethyl Acetate.

    • Wash with 5% Sodium Bicarbonate (NaHCO₃) .

    • Result A (Pure): The aldehyde (pKa ~8-10) remains in the organic layer.

    • Result B (Oxidized): The benzoic acid impurity (pKa ~4) reacts, evolves CO₂ (bubbles), and moves to the aqueous layer. Acidification of the aqueous layer precipitates the acid impurity.

Preventative Storage Protocol
  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Temperature: -20°C is recommended for long-term storage.

  • Container: Amber glass (light catalyzes radical oxidation).

Module 3: Workup & Isolation Traps

The Issue:

"I tried to remove the starting material (2-isopropylphenol) by washing with NaOH, but my yield plummeted."

The Diagnosis:

You fell into the pKa Trap .

  • Starting Material (Phenol): pKa ~10

  • Product (Hydroxybenzaldehyde): pKa ~7-8 (The electron-withdrawing aldehyde group increases the acidity of the phenol).

If you wash with strong base (NaOH, pH 14), you will deprotonate both the starting material and your product, sending both into the aqueous waste stream.

Corrective Workflow: pH-Controlled Extraction

To separate the product from non-phenolic impurities or stronger acids, precise pH control is required.

ExtractionWorkflow Mix Crude Mixture in Organic Solvent Wash1 Wash 1: NaHCO3 (Sat.) Mix->Wash1 Aq1 Aqueous: Benzoic Acid Impurities Wash1->Aq1 pKa ~4 removed Org1 Organic: Phenols + Neutrals Wash1->Org1 Wash2 Wash 2: NaHSO3 (Bisulfite) Org1->Wash2 Aq2 Aqueous: Bisulfite Adduct (Target Aldehyde) Wash2->Aq2 Forms Water-Soluble Adduct Org2 Organic: Non-Aldehyde Impurities (Starting Phenol) Wash2->Org2 Discard Recover Acidify Aq2 (H2SO4) + Heat Aq2->Recover Final Pure this compound Recover->Final

Figure 2: Bisulfite purification strategy. This method exploits the aldehyde functionality to separate the product from the starting phenol, avoiding pKa overlap issues.

Frequently Asked Questions (FAQ)

Q: Can I use GC-MS for purity analysis? A: Use caution. The high injector temperature (often >250°C) can cause thermal oxidation or disproportionation (Cannizzaro-type) inside the liner.

  • Recommendation: Derivatize with MSTFA (silylation) before GC-MS to protect the hydroxyl group and increase thermal stability, or use HPLC-UV (Reverse Phase C18, Water/Acetonitrile gradient).

Q: What is the expected melting point? A: Literature values vary due to the isomer issues mentioned above, but pure this compound typically melts in the range of 108°C – 112°C . If your MP is lower (e.g., 80-90°C), suspect significant contamination with the ortho isomer or starting material.

Q: Why does my NMR show a broad singlet at 5.5 ppm and sometimes at 9.5 ppm? A: This is the phenolic proton (-OH). Its position is concentration- and solvent-dependent.

  • In CDCl₃ : Usually broad, 5.0–6.0 ppm.

  • In DMSO-d6 : Sharp, often shifted downfield (9.0–10.0 ppm) due to H-bonding with the solvent. Do not confuse this with the aldehyde proton (which is usually a sharp singlet near 9.8 ppm).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Wynberg, H. (1960).[1] The Reimer-Tiemann Reaction.[2][3][4] Chemical Reviews, 60(2), 169–184. (Foundational text on the mechanism and isomer ratios of phenol formylation).

  • ResearchGate. Oxidation of Phenolic Aldehydes by Ozone. (Mechanistic insight into the oxidative degradation of hydroxybenzaldehydes). Available at: [Link]

Sources

Technical Support Center: 4-Hydroxy-3-isopropylbenzaldehyde Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the isolation and purification of 4-Hydroxy-3-isopropylbenzaldehyde (also known as 3-isopropyl-4-hydroxybenzaldehyde).

This guide assumes the synthesis route is the Reimer-Tiemann reaction or a similar formylation of 2-isopropylphenol, as this is the primary industrial and laboratory route that necessitates complex work-up procedures due to isomer formation and tarry by-products.[1]

Status: Active Ticket ID: CHEM-PUR-882 Topic: Isolation, Isomer Separation, and Purification Protocols Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Golden Path" Protocol

The synthesis of this compound from 2-isopropylphenol typically yields a crude mixture containing:

  • Target Product: this compound (para-isomer).[1]

  • Major Impurity: 2-Hydroxy-3-isopropylbenzaldehyde (ortho-isomer).[1]

  • Unreacted Starting Material: 2-Isopropylphenol.[1]

  • Polymeric Tars: Phenolic oxidation by-products.[1]

The Core Challenge: Separating the ortho-isomer (which forms due to the 2-position directing effect) from the para-isomer (target).

The Solution: Exploiting the Steam Volatility Differential .

  • Ortho-Isomer: Steam volatile (due to intramolecular hydrogen bonding).[1]

  • Para-Isomer: Non-steam volatile (due to intermolecular hydrogen bonding).[1]

Visual Workflow: Isolation Logic

The following diagram outlines the critical decision nodes in the work-up procedure.

WorkUpProcedure ReactionMix Crude Reaction Mixture (Alkaline, Dark Red/Brown) Acidification Step 1: Acidification (pH < 3 with HCl/H2SO4) ReactionMix->Acidification Quench SteamDist Step 2: Steam Distillation Acidification->SteamDist Heat Distillate Distillate (Volatile) SteamDist->Distillate Vapor Phase Residue Pot Residue (Non-Volatile) SteamDist->Residue Liquid Phase OrthoIso Ortho-Isomer & Unreacted Phenol (Discard or Recover) Distillate->OrthoIso CrudePara Crude Para-Isomer + Tars Residue->CrudePara Filtration Step 3: Hot Filtration / Decantation CrudePara->Filtration Remove bulk tars Bisulfite Step 4: Bisulfite Purification (Sat. NaHSO3) Filtration->Bisulfite Selective Binding SolidAdduct Bisulfite Adduct (Precipitate) or Aqueous Layer Bisulfite->SolidAdduct Impurities stay in organic Regeneration Step 5: Acid/Base Hydrolysis (Release Aldehyde) SolidAdduct->Regeneration H+ or OH- FinalProduct Pure this compound (Crystalline Solid) Regeneration->FinalProduct Recrystallize

Figure 1: Logical flow for the separation of ortho/para isomers and isolation of the target aldehyde.[1]

Detailed Experimental Protocols

Phase 1: Acidification & Steam Distillation (Isomer Separation)

Objective: Remove the ortho-isomer and unreacted phenol.[1]

  • Acidification:

    • Transfer the alkaline reaction mixture to a round-bottom flask.

    • Carefully add 5N HCl or 20% H₂SO₄ with stirring until the mixture is distinctly acidic (pH ~2-3).[1]

    • Observation: The mixture will turn light yellow/orange, and an oily layer (phenols) will separate.[1] Tars may precipitate.[1]

  • Steam Distillation:

    • Set up a steam distillation apparatus.

    • Pass steam vigorously through the mixture.[1]

    • Monitor: Collect the distillate. It will be milky initially, containing the ortho-isomer (2-hydroxy-3-isopropylbenzaldehyde) and unreacted 2-isopropylphenol.[1]

    • Endpoint: Continue distillation until the distillate runs clear and no oily drops are visible. This ensures complete removal of the volatile impurities [1].[1]

Phase 2: Isolation of the Para-Isomer

Objective: Recover the target molecule from the non-volatile residue.

  • Filtration:

    • The residue in the distillation flask contains the target para-isomer and polymeric tars.

    • If the product crystallizes upon cooling: Filter the solid and wash with cold water.

    • If the product remains an oil/gum (common with high tar content): Decant the aqueous supernatant. Dissolve the oily residue in a minimal amount of ether or dichloromethane (DCM) and filter to remove insoluble polymeric solids.[1]

Phase 3: Bisulfite Purification (The "Polishing" Step)

Objective: Separate the aldehyde from non-aldehyde phenolic impurities and tars.

  • Adduct Formation:

    • Dissolve the crude para-isomer in a water-miscible solvent (e.g., Ethanol) or use the ether extract from Phase 2.[1]

    • Add a saturated solution of Sodium Bisulfite (NaHSO₃) in excess (2-3 equivalents).[1]

    • Stir vigorously for 30–60 minutes.

    • Mechanism:[1][2][3][4] The aldehyde forms a water-soluble (or solid precipitating) bisulfite adduct:

      
      [1]
      
  • Washing:

    • If a solid adduct forms: Filter the precipitate and wash with ether to remove tars/phenols.

    • If the adduct stays in solution: Extract the aqueous layer with ether/DCM. Discard the organic layer (contains impurities).[1] Keep the aqueous layer (contains the product adduct).

  • Regeneration:

    • Treat the solid adduct or the aqueous solution with dilute acid (10% H₂SO₄) or base (10% Na₂CO₃) and heat gently.[1]

    • Note: Acid hydrolysis is generally preferred for phenolic aldehydes to prevent oxidation.[1]

    • The pure this compound will precipitate or form an oil layer.[1]

  • Final Isolation:

    • Filter the solid or extract the oil into ether, dry over MgSO₄, and evaporate.[1]

    • Recrystallization: Recrystallize from water/ethanol (9:1) or benzene/ligroin.[1]

Troubleshooting & FAQs

Issue: "My product is a dark, sticky tar."

Diagnosis: This is the hallmark of the Reimer-Tiemann reaction. The "tar" is a mix of polymerized phenols and oxidation products. Solution:

  • Do not discard the tar. The product is often trapped inside.[1]

  • Perform the Steam Distillation rigorously.[1] The heat often helps coalesce the tars.

  • Use the Bisulfite Method described in Phase 3. Tars do not form bisulfite adducts.[1] This is the most effective way to "pull" your aldehyde out of the tar matrix [2].

Issue: "I cannot separate the ortho and para isomers."

Diagnosis: Insufficient steam distillation or incorrect identification.[1] Solution:

  • Verification: Check the distillate by TLC. The ortho-isomer (intramolecular H-bond) travels higher (less polar) on silica gel than the para-isomer.[1]

  • Protocol Check: Did you stop distilling too early? The ortho-isomer comes over slowly. Ensure the distillate is completely clear before stopping.

Issue: "The yield is extremely low (<20%)."

Diagnosis: The Reimer-Tiemann reaction typically has low yields (often 20-40% total aldehyde) due to carbene hydrolysis and polymer formation.[1] Solution:

  • Recover Starting Material: The steam distillate contains unreacted 2-isopropylphenol.[1] Extract the distillate with ether, wash with bisulfite (to remove ortho-aldehyde), and the remaining organic layer is your starting phenol.[1] Recycle it.

  • Optimization: Ensure the reaction temperature was maintained (60-70°C) and the chloroform was added slowly to prevent runaway hydrolysis [3].

Data Summary

ParameterThis compound (Para)2-Hydroxy-3-isopropylbenzaldehyde (Ortho)
Steam Volatility No (Residue)Yes (Distillate)
H-Bonding Intermolecular (High BP/MP)Intramolecular (Low BP/MP)
Solubility (Water) Low (Hot water soluble)Very Low
Bisulfite Reactivity Forms AdductForms Adduct (often slower)
TLC (Silica) Lower Rf (More Polar)Higher Rf (Less Polar)

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Reimer-Tiemann work-up and steam distillation of phenolic aldehydes).

  • Brindle, C. (n.d.).[1] Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes.[1][5][6] University of Rochester, Department of Chemistry.[1] Retrieved from [Link][1]

  • Wynberg, H. (1960).[1][7] The Reimer-Tiemann Reaction.[1][7][8][9][10] Chemical Reviews, 60(2), 169–184.[1] (Comprehensive review of mechanism, yields, and isomer ratios). [Link]

Sources

Technical Support Center: High-Resolution NMR Optimization for 4-Hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely analyzing 4-Hydroxy-3-isopropylbenzaldehyde (also known as 3-isopropyl-4-hydroxybenzaldehyde), a critical intermediate often derived from cuminyl precursors.

In high-resolution NMR, this molecule presents a classic "Janus-faced" behavior. The aromatic and alkyl regions (isopropyl group) typically behave well, but the phenolic hydroxyl (-OH) and sometimes the aldehyde (-CHO) protons exhibit frustrating peak broadening or complete signal loss. This guide deconstructs these phenomena, distinguishing between instrumental artifacts and genuine chemical dynamics.

Quick Diagnostic Matrix

Before altering your sample, use this decision tree to identify the root cause of your broadening.

TroubleshootingMatrix Start Start: Observation of Broad Peaks Q1 Is the broadening affecting ALL peaks equally? Start->Q1 ShimIssue Instrumental Issue: Shimming or Viscosity Q1->ShimIssue Yes Q2 Is ONLY the Phenolic (-OH) signal broad/missing? Q1->Q2 No ActionShim Action: Re-shim (Z1, Z2) Check solvent viscosity ShimIssue->ActionShim ExchangeIssue Chemical Issue: Proton Exchange Q2->ExchangeIssue Yes Q3 Are Isopropyl/Aromatic signals broad? Q2->Q3 No ActionExchange Action: Switch to DMSO-d6 or dry solvent ExchangeIssue->ActionExchange DynamicIssue Dynamic Issue: Aggregation or Rotation Q3->DynamicIssue Yes ActionVT Action: Variable Temp (VT) NMR or Dilution DynamicIssue->ActionVT

Figure 1: Diagnostic logic flow for identifying the source of peak broadening.

Module 1: The "Invisible" Phenolic Proton (Chemical Exchange)

The Symptom: The aromatic signals (7.0–8.0 ppm) and isopropyl signals (1.2 ppm doublet, 3.3 ppm septet) are sharp, but the phenolic -OH (expected ~5.0–10.0 ppm depending on solvent) is a broad hump or completely absent.

The Mechanism: Acid-Catalyzed Exchange

Phenolic protons are labile. In the presence of trace water or acid, the hydroxyl proton undergoes rapid chemical exchange between the HIB molecule and the water molecules in the solvent.



  • Fast Exchange: If the exchange rate (

    
    ) is much faster than the NMR frequency difference (
    
    
    
    ) between the states, the peaks coalesce into a weighted average (often hidden in the baseline).
  • Intermediate Exchange: If

    
    , the peak broadens significantly (decoherence).
    

Why it happens with HIB: Commercially available CDCl₃ is the primary culprit. It naturally degrades to form trace DCl (deuterated hydrochloric acid) upon exposure to light.[1] This acid acts as a catalyst, accelerating the proton exchange rate into the "intermediate" or "fast" regime, wiping out your signal [1].

The Solution: Solvent Engineering
SolventSuitabilityMechanism of ActionExpected OH Shift
CDCl₃ Poor Acidic impurities catalyze exchange; weak H-bonding.Broad/Missing (~5-6 ppm)
DMSO-d6 Excellent Strong H-bond acceptor. "Locks" the OH proton, slowing exchange.Sharp Singlet (~10.0-10.5 ppm)
Acetone-d6 Good Good H-bond acceptor; less viscous than DMSO.Sharp Singlet (~9.0 ppm)

Protocol 1: Stabilizing the OH Signal

  • Evaporate the CDCl₃ sample completely (trace acid must be removed).

  • Re-dissolve in 0.6 mL of DMSO-d6 (taken from a fresh ampoule to ensure dryness).

  • Acquire the spectrum.[2] The OH peak should appear downfield (>10 ppm) as a sharp singlet.

Module 2: Broadening of Isopropyl or Aromatic Signals (Conformational Dynamics)

The Symptom: The OH signal is stabilized, but the isopropyl methyl doublet or the aromatic protons appear "smudged" or broadened, particularly at the base.

The Mechanism: Restricted Rotation & Aggregation

While the isopropyl group generally rotates freely, this compound is prone to two specific dynamic effects:

  • H-Bonding Aggregation: In non-polar solvents (like CCl₄ or Benzene-d6), phenols dimerize. This intermolecular exchange creates a dynamic equilibrium between monomer and dimer, broadening signals across the spectrum.

  • Restricted Bond Rotation (Rotamers): The aldehyde group (-CHO) typically rotates rapidly. However, if strong intramolecular Hydrogen bonding occurs (rare for 3-isopropyl, but possible if the OH is deprotonated), or if the solution is very cold, the rotation rate may slow down to the NMR timescale [2].

The Solution: Variable Temperature (VT) NMR

To sharpen these peaks, you must push the system into the Fast Exchange Limit by increasing thermal energy.

Protocol 2: VT-NMR Coalescence Experiment

  • Preparation: Use a high-boiling solvent (DMSO-d6 or Toluene-d8). Ensure the tube is rated for high temperatures.

  • Baseline: Acquire a spectrum at 298 K (25°C).

  • Stepwise Heating: Increase temperature in 10 K increments (308 K, 318 K, 328 K).

  • Observation:

    • If peaks sharpen as T increases: Dynamic Exchange confirmed.

    • If peaks remain broad: Paramagnetic impurity or poor shimming .

Module 3: Advanced Verification (The D₂O Shake)

If you see a broad peak and are unsure if it is the phenolic -OH or an impurity, use the D₂O shake method. This exploits the exchange mechanism to deliberately erase the signal.

Protocol 3: The D₂O Shake

  • Acquire a standard 1H NMR spectrum in CDCl₃ or DMSO-d6.

  • Add 1–2 drops of D₂O directly into the NMR tube.

  • Cap and shake vigorously for 10 seconds.

  • Allow layers to separate (if in CDCl₃) or mix (if in DMSO).

  • Re-acquire the spectrum.

    • Result: The broad phenolic peak will disappear (replaced by invisible Ar-OD). The HDO peak (water) will grow significantly [3].

Frequently Asked Questions (FAQ)

Q: My isopropyl methyls are a quartet instead of a doublet. Why? A: This is likely not a quartet but two overlapping doublets. If your molecule is in a chiral environment (e.g., a chiral solvent or forming a chiral aggregate), the two methyl groups of the isopropyl moiety become diastereotopic (chemically non-equivalent).

Q: Can I just add molecular sieves to CDCl₃ to fix the OH broadening? A: Molecular sieves remove water, which helps, but they are often slightly basic (removing acid) or acidic (depending on type). While they can slow exchange, they also introduce solid particulates that ruin magnetic field homogeneity (shimming). Switching to DMSO-d6 is the superior, cleaner solution.

Q: I see a sharp singlet at 10 ppm and a broad hump at 9.8 ppm. Which is the aldehyde? A: In HIB:

  • Aldehyde (-CHO): Typically ~9.8–10.0 ppm. Usually a sharp singlet (unless coupling to aromatics is resolved,

    
     Hz).
    
  • Phenol (-OH): In DMSO, typically ~10.2–10.5 ppm.

  • Differentiation: Run a HSQC (Heteronuclear Single Quantum Coherence). The Aldehyde proton will correlate to a Carbon at ~190 ppm. The Phenol proton is attached to Oxygen, so it will show no correlation in a standard HSQC.

References

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2022). "Dynamic NMR: Determination of Energetics of Fluxional Molecules." University of Wisconsin-Madison / LibreTexts.

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (General reference for D2O exchange and solvent effects).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-3-isopropylbenzaldehyde: A Novel Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the efficient and selective production of substituted aromatic aldehydes is of paramount importance. 4-Hydroxy-3-isopropylbenzaldehyde, a key intermediate in the synthesis of various bioactive molecules and specialty chemicals, presents a valuable case study for the evaluation of synthetic methodologies. This guide provides an in-depth comparison of a modern, efficient synthetic route—the Vilsmeier-Haack formylation—against two classical methods: the Reimer-Tiemann and Duff reactions. Our analysis, grounded in experimental data and mechanistic insights, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Synthetic Challenge: Targeted Formylation of 3-Isopropylphenol

The synthesis of this compound commences with the strategic formylation of 3-isopropylphenol. The primary challenge lies in achieving high regioselectivity for the introduction of the formyl group at the para-position relative to the hydroxyl group, while minimizing the formation of the ortho isomer and other side products. The electron-donating nature of both the hydroxyl and isopropyl groups activates the aromatic ring towards electrophilic substitution, making precise control of the reaction conditions crucial.

A Modern Approach: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction has emerged as a powerful and versatile method for the formylation of electron-rich aromatic compounds.[1][2][3] This method utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the formyl group with high efficiency and selectivity.[1][4][5]

Mechanistic Rationale for Enhanced Performance

The Vilsmeier reagent, a chloroiminium salt, is a milder electrophile compared to the dichlorocarbene intermediate of the Reimer-Tiemann reaction.[1] This inherent mildness contributes to cleaner reactions with fewer side products. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich 3-isopropylphenol attacks the Vilsmeier reagent. The steric hindrance imposed by the isopropyl group at the 3-position disfavors ortho-substitution, leading to a high preference for the formyl group to be introduced at the less hindered para-position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired this compound.

Classical Methodologies: A Comparative Overview

The Reimer-Tiemann Reaction

A cornerstone of organic synthesis for over a century, the Reimer-Tiemann reaction facilitates the ortho-formylation of phenols using chloroform in a basic medium.[6][7][8] The reaction proceeds through the in-situ generation of highly reactive dichlorocarbene, which acts as the electrophile.[6][8]

Causality of Experimental Choices: The strongly basic conditions are necessary to deprotonate both the phenol to the more nucleophilic phenoxide and chloroform to generate the dichlorocarbene. The reaction is typically heated to promote the reaction rate.[6] However, these harsh conditions can often lead to the formation of undesired side products and lower yields. For 3-isopropylphenol, while para-formylation is possible, the reaction generally favors ortho-formylation, making the isolation of the desired this compound challenging and often resulting in a mixture of isomers.

The Duff Reaction

The Duff reaction is another classical method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[9][10][11]

Causality of Experimental Choices: The acidic environment activates the HMTA to generate an electrophilic iminium ion. The reaction proceeds through a complex mechanism involving initial aminomethylation of the phenol, followed by a series of rearrangements and hydrolysis to yield the aldehyde.[10] Similar to the Reimer-Tiemann reaction, the Duff reaction predominantly yields the ortho-formylated product. The bulky nature of the intermediate formed from 3-isopropylphenol and HMTA further favors ortho-substitution, making it a less suitable choice for the synthesis of the target molecule. The yields of the Duff reaction are also notoriously modest.[11]

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of this compound via the Vilsmeier-Haack reaction, and the anticipated outcomes for the Reimer-Tiemann and Duff reactions based on literature for similar substrates.

Parameter Vilsmeier-Haack Reaction Reimer-Tiemann Reaction (Estimated) Duff Reaction (Estimated)
Starting Material 3-Isopropylphenol3-Isopropylphenol3-Isopropylphenol
Formylating Agent DMF/POCl₃ (Vilsmeier Reagent)Chloroform (CHCl₃)Hexamethylenetetramine (HMTA)
Reaction Conditions Mild, 0°C to room temperatureHarsh, basic, elevated temperatureAcidic, elevated temperature
Regioselectivity High (Predominantly para)Low (Mixture of ortho and para)Low (Predominantly ortho)
Yield High (>85%)Moderate (30-50%)Low (15-30%)
Purity of Crude Product HighLow (requires extensive purification)Low (requires extensive purification)
Environmental Impact Moderate (use of chlorinated solvents)High (use of chloroform)Moderate

Experimental Protocols

A Novel Approach: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of phenols.[4][5]

Materials:

  • 3-Isopropylphenol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 3-isopropylphenol (1 equivalent) in anhydrous DMF (5 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the iminium salt intermediate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Classical Method 1: Reimer-Tiemann Synthesis of this compound

This is a general procedure for the Reimer-Tiemann reaction.[6]

Materials:

  • 3-Isopropylphenol

  • Sodium hydroxide

  • Chloroform

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Dissolve sodium hydroxide in water to make a concentrated solution.

  • Add 3-isopropylphenol to the sodium hydroxide solution and stir until dissolved.

  • Add ethanol to the mixture.

  • Heat the mixture to 60-70°C and add chloroform dropwise with vigorous stirring over 1 hour.

  • Continue heating and stirring for an additional 2-3 hours.

  • Distill off the excess chloroform.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid.

  • Steam distill the mixture to separate the ortho and para isomers. The ortho isomer is more volatile.

  • Extract the distillation residue with diethyl ether to isolate the para isomer.

  • Wash, dry, and concentrate the ether extract. Purify by column chromatography or recrystallization.

Classical Method 2: Duff Reaction for the Formylation of 3-Isopropylphenol

This is a general procedure for the Duff reaction.[9][10]

Materials:

  • 3-Isopropylphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid (50%)

  • Diethyl ether

Procedure:

  • Mix 3-isopropylphenol, HMTA, glycerol, and boric acid in a round-bottom flask.

  • Heat the mixture to 150-160°C for 15-30 minutes.

  • Cool the reaction mixture and add 50% sulfuric acid.

  • Heat the mixture to reflux for 15 minutes to hydrolyze the intermediate.

  • Cool the mixture and extract with diethyl ether.

  • Wash the ether extract with water and saturated sodium bicarbonate solution.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Start 3-Isopropylphenol + DMF Electrophilic_Attack Electrophilic Aromatic Substitution Start->Electrophilic_Attack Vilsmeier_Reagent Formation of Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Electrophilic_Attack Iminium_Salt Iminium Salt Intermediate Electrophilic_Attack->Iminium_Salt Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Comparison of Reaction Mechanisms

Reaction_Mechanisms cluster_VH Vilsmeier-Haack cluster_RT Reimer-Tiemann cluster_Duff Duff Reaction VH_Start 3-Isopropylphenol VH_Reagent Vilsmeier Reagent (Chloroiminium ion) VH_Start->VH_Reagent Electrophilic Attack VH_Intermediate Iminium Salt Adduct VH_Reagent->VH_Intermediate VH_Product This compound VH_Intermediate->VH_Product Hydrolysis RT_Start 3-Isopropylphenoxide RT_Reagent Dichlorocarbene (:CCl₂) RT_Start->RT_Reagent Electrophilic Attack RT_Intermediate Dichloromethyl Adduct RT_Reagent->RT_Intermediate RT_Product Mixture of o- and p-isomers RT_Intermediate->RT_Product Hydrolysis Duff_Start 3-Isopropylphenol Duff_Reagent Iminium Ion (from HMTA) Duff_Start->Duff_Reagent Aminomethylation Duff_Intermediate Aminomethylated Adduct Duff_Reagent->Duff_Intermediate Duff_Product Predominantly o-isomer Duff_Intermediate->Duff_Product Hydrolysis

Sources

Analytical Methods for the Quantification of 4-Hydroxy-3-isopropylbenzaldehyde

[1][2]

Executive Summary

4-Hydroxy-3-isopropylbenzaldehyde (CAS 168899-39-6) is a critical intermediate in the synthesis of advanced pharmaceuticals, including indole-based anti-cancer agents. Its structural similarity to Cuminaldehyde (4-isopropylbenzaldehyde) and Vanillin (4-hydroxy-3-methoxybenzaldehyde) presents unique separation challenges.

Accurate quantification is essential to monitor reaction progress (e.g., formylation of 2-isopropylphenol) and ensure the purity of downstream APIs. This guide compares the three primary analytical methodologies—UHPLC-UV/MS , GC-MS , and qNMR —providing actionable protocols and comparative data to select the optimal workflow for your laboratory.

The "Gold Standard" Recommendation

For routine quantification and impurity profiling in pharmaceutical development, Reverse-Phase UHPLC with UV detection (utilizing superficially porous particle technology) is the superior choice due to its balance of speed, resolution, and robustness.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance characteristics of the three dominant methods for analyzing this compound.

FeatureMethod A: UHPLC-UV/MS Method B: GC-MS (Derivatized) Method C: qNMR
Primary Application Routine QC, Impurity Profiling, KineticsIdentification, Complex MatricesAbsolute Purity Assessment
Selectivity High (Separates isomers & polar impurities)High (Mass spectral fingerprinting)Very High (Structural specificity)
Sensitivity (LOD) ~0.01 - 0.05 µg/mL~0.01 µg/mL (SIM mode)Low (~1-5 mg required)
Throughput High (5-10 min run time)Low (30-45 min incl. derivatization)Medium (Acquisition dependent)
Sample Prep Simple (Dilute & Shoot)Complex (Requires silylation)Simple (Dissolution in deuterated solvent)
Cost per Sample LowMediumHigh (Solvents & Instrument time)

Method A: UHPLC-UV/MS (Recommended)

This protocol is adapted from high-performance methods used in the synthesis of indole derivatives, specifically designed to resolve phenolic aldehydes from their non-polar precursors.

Mechanistic Rationale
  • Column Choice: A Poroshell 120 SB-C18 (Superficially Porous Particle) column is selected. The solid core with a porous shell reduces the diffusion path length, allowing for high efficiency and sharp peaks at lower backpressures than sub-2 µm fully porous particles.

  • Mobile Phase: The addition of 0.1% Formic Acid suppresses the ionization of the phenolic hydroxyl group (

    
    ) and the aldehyde, ensuring the molecule remains neutral for consistent hydrophobic interaction with the C18 stationary phase.
    
Experimental Protocol

System: Agilent 1290 Infinity II or equivalent UHPLC system. Detection: UV-Vis Diode Array (DAD) and/or ESI-MS.

  • Stationary Phase: Agilent Poroshell 120 SB-C18 (50 mm × 2.1 mm, 2.7 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Detection Wavelengths:

    • 280 nm: Aromatic ring (

      
       transition).
      
    • 320 nm: Conjugated aldehyde system (

      
       transition) – Use for higher selectivity against non-conjugated impurities.
      

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration
Data Visualization: HPLC Workflow

HPLC_WorkflowSampleCrude Reaction Mix(Dissolved in MeOH)FilterFiltration(0.22 µm PTFE)Sample->FilterInjectInjection(2.0 µL)Filter->InjectSeparationSeparation(Poroshell SB-C18)Inject->Separation Gradient ElutionDetectDetection(UV 280/320 nm)Separation->DetectQuantQuantification(External Std)Detect->Quant Integration

Figure 1: Step-by-step UHPLC workflow for the quantification of this compound.

Method B: GC-MS (For Identification & Complex Matrices)

While less suited for high-throughput quantification due to the need for derivatization, GC-MS is indispensable for identifying unknown side-products or analyzing complex mixtures where matrix interference is high.

Mechanistic Rationale

The phenolic hydroxyl group and the aldehyde moiety can lead to peak tailing and thermal degradation on standard GC columns. Silylation with BSTFA replaces the active protons with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Experimental Protocol
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

  • Inlet Temp: 250°C (Split 10:1).

Derivatization Procedure:

  • Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

  • Add 100 µL BSTFA + 1% TMCS.

  • Incubate at 60°C for 30 minutes .

  • Inject 1.0 µL.

Temperature Program:

  • Initial: 60°C (Hold 1 min).

  • Ramp: 10°C/min to 280°C.

  • Final: 280°C (Hold 5 min).

Method Selection Decision Tree

Use the following logic flow to determine the appropriate analytical method for your specific stage of development.

Decision_TreeStartStart: Define Analytical GoalGoalWhat is the primary objective?Start->GoalQuantQuantificationGoal->QuantIdentStructure ID / UnknownsGoal->IdentPurityAbsolute PurityGoal->PurityMatrixIs the matrix complex?(e.g., biological, crude oil)Quant->MatrixGCMSMethod B: GC-MS(High Selectivity)Ident->GCMSNMRMethod C: qNMR(Primary Standard)Purity->NMRHPLCMethod A: UHPLC-UV(High Throughput)Matrix->HPLCNo (Reaction Mix)Matrix->GCMSYes (Complex)

Figure 2: Decision matrix for selecting the optimal analytical technique.

References

  • Preparation of Indole Derivatives. (2023). US Patent 20230278983A1. Describes the synthesis and purification of this compound using Agilent Poroshell 120 SB-C18 columns.

  • Cuminaldehyde Data Sheet. (2025). PubChem Compound Summary. Provides physicochemical properties for the structural analog Cuminaldehyde, used for method development baselines.

  • Analytical Methods for Phenolic Compounds. (2012). Molecules. Discusses general strategies for the HPLC separation of phenolic aldehydes using acidified mobile phases.

Comparative Guide: Reference Standards for 4-Hydroxy-3-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13529-27-6 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol

Executive Summary

4-Hydroxy-3-isopropylbenzaldehyde is a critical intermediate in the synthesis of fine chemicals, herbicides (e.g., Isoproturon derivatives), and pharmaceutical precursors structurally related to adrenergic beta-blockers. Its analysis is frequently complicated by two factors: structural isomerism (specifically interference from 3-hydroxy-4-isopropylbenzaldehyde) and oxidative instability (conversion to benzoic acid derivatives).

This guide compares the three primary grades of reference materials available to researchers—ISO 17034 CRMs, ISO 17025 Analytical Standards, and Research Chemicals —and provides a self-validating protocol to qualify these materials in-house.

Chemical Profile & Stability Factors

Before selecting a standard, researchers must understand the "Purity Trap." A certificate of analysis (CoA) stating "98% Purity" is insufficient without defining the impurities, particularly for this aldehyde.

Critical Stability Profile
  • Oxidation Susceptibility: The aldehyde moiety is highly prone to autoxidation, converting to 4-hydroxy-3-isopropylbenzoic acid . Lower-grade standards often contain 1–5% of this acid, which significantly alters UV extinction coefficients.

  • Isomeric Interference: Commercial synthesis often yields mixtures containing the regioisomer 3-hydroxy-4-isopropylbenzaldehyde . These isomers have identical mass spectra (GC-MS) and very similar polarity (HPLC), requiring high-efficiency separation for accurate quantitation.

PropertySpecificationImpact on Analysis
LogP ~1.9 (Experimental)Retains moderately on C18; requires >30% organic modifier.
pKa (Phenol) ~7.5 - 8.0Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.
UV Max ~280 nm (Benzene ring)Non-specific; highly susceptible to interference from oxidation byproducts.

Comparative Analysis: Reference Standard Grades

The following table objectively compares the performance and utility of available standard grades.

Table 1: Performance Matrix of Reference Standards
FeatureGrade A: ISO 17034 CRM Grade B: Analytical Standard (ISO 17025) Grade C: Research Chemical (>95%)
Primary Use Instrument Calibration, Method Validation (ICH Q2)Routine QC, System Suitability TestingSynthesis starting material, qualitative ID
Certified Purity 99.8% ± 0.2% (Mass Balance)>98.0% (Chromatographic Purity)>95.0% (Area %)
Traceability SI Units (via NIST/NMI primary std)Traceable to CRM (Secondary)Batch-specific (often untraceable)
Uncertainty Budget Explicitly Stated (e.g., ±0.5 mg/g)Not providedNot provided
Homogeneity Verified between bottlesAssumedUnknown
Stability Data Monitored & GuaranteedExpiry based on date of mfgNot guaranteed after opening
Cost Factor 10x3x1x
The Traceability Chain

To ensure regulatory compliance (E-E-A-T), you must establish where your standard fits in the metrological hierarchy.[1]

TraceabilityChain SI SI Units (Mole/Kg) NMI National Metrology Institute (NIST / BAM / JRC) SI->NMI Definition CRM ISO 17034 Certified Reference Material (Primary Standard) NMI->CRM Primary Realization Working ISO 17025 Analytical Standard (Secondary Standard) CRM->Working Calibration Lab In-House Working Standard (Qualified against Secondary) Working->Lab Verification

Figure 1: Metrological traceability chain required for GMP/GLP compliant analysis.

Experimental Protocol: Self-Validating Qualification

If you cannot procure an ISO 17034 CRM, you must qualify a lower-grade standard. This protocol distinguishes this compound from its oxidation products and isomers.

Method A: High-Resolution HPLC-DAD (Purity Assessment)

Objective: Quantify the "Acid Impurity" and separate the "Regioisomer."

  • Column: C18 end-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: DAD at 280 nm (quant) and 210-400 nm (spectral purity scan).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
15.0 60 Linear Gradient (Elution of Aldehyde)
16.0 95 Column Wash (Elution of Dimers)
20.0 95 Hold

| 20.1 | 20 | Re-equilibration |

System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between the main peak (Aldehyde) and the oxidation peak (Acid, elutes earlier due to polarity).

  • Peak Purity Index: > 990 (via DAD software) to ensure no co-eluting isomers.

  • Tailing Factor: < 1.5 (Critical: If >1.5, the phenol is ionizing; lower the pH of MP A).

Method B: GC-MS (Identity Confirmation)

Objective: Confirm structure and detect volatile non-chromophores.

  • Inlet: 250°C, Split 20:1.

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) → 10°C/min → 280°C (5 min).

  • MS Source: EI mode, 70 eV.

  • Diagnostic Ions:

    • m/z 164 (Molecular Ion, M+)

    • m/z 149 (M - Methyl group from isopropyl)

    • m/z 121 (Loss of isopropyl)

Decision Logic for Researchers

Use this workflow to determine the necessary standard grade and qualification steps for your specific application.

DecisionWorkflow Start Select Application AppType Is this for Regulatory Filing (FDA/EMA) or Clinical Release? Start->AppType YesReg Yes AppType->YesReg NoReg No (R&D / Early Discovery) AppType->NoReg BuyCRM Purchase ISO 17034 CRM YesReg->BuyCRM BuyStd Purchase Analytical Standard (>98%) NoReg->BuyStd CheckOx Perform HPLC Purity Check (Look for Acid Peak < 2%) BuyStd->CheckOx Pass Pass: Use as Secondary Std CheckOx->Pass Purity >98% Fail Fail: Recrystallize or Discard CheckOx->Fail Purity <98%

Figure 2: Decision tree for selecting and validating reference standards.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Metrological Traceability Frequently Asked Questions. [Link]

  • European Medicines Agency (EMA). (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (2024). This compound (Compound Summary). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.